Methyl 2-(chloromethyl)isonicotinate hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(chloromethyl)pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)6-2-3-10-7(4-6)5-9;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQYKDMSIZPRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 2-(chloromethyl)isonicotinate hydrochloride CAS 125398-17-6 properties
Executive Summary
In the landscape of modern rational drug design, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Methyl 2-(chloromethyl)isonicotinate hydrochloride (CAS 125398-17-6) is a highly reactive, substituted pyridine scaffold that serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR modulators, and advanced agrochemicals[1]. As a Senior Application Scientist, I have leveraged this molecule extensively to build bis-aryl ureas and complex heterocycles. This whitepaper provides an in-depth mechanistic analysis, field-proven experimental workflows, and structural insights for maximizing the synthetic utility of this compound.
Physicochemical Profiling & Structural Dynamics
Before deploying CAS 125398-17-6 in a synthetic route, it is imperative to understand its baseline physicochemical properties. The compound is supplied as a hydrochloride salt, which stabilizes the highly reactive chloromethyl group but necessitates specific handling and neutralization strategies during early-stage synthesis[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| CAS Number | 125398-17-6[2] |
| Molecular Formula | C₈H₉Cl₂NO₂ (C₈H₈ClNO₂ · HCl) |
| Molecular Weight | 222.07 g/mol [3] |
| Purity Standard | ≥97%[2] |
| Physical Form | Solid[2] |
| Storage Temperature | 2-8°C or -20°C (Inert atmosphere required)[2] |
| SMILES | COC(=O)C1=CC=NC(CCl)=C1.[H]Cl[3] |
Mechanistic Reactivity & Synthetic Utility
The strategic value of Methyl 2-(chloromethyl)isonicotinate hydrochloride lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, allowing for iterative, chemoselective modifications without the need for complex protecting-group chemistry.
-
C2-Chloromethyl Group: A highly activated electrophilic center. The electron-withdrawing nature of the protonated pyridine ring lowers the activation energy for Sₙ2 nucleophilic attack by amines, thiols, and alkoxides.
-
C4-Methyl Ester: A carbonyl center primed for saponification to a carboxylic acid, which can subsequently be coupled with anilines or aliphatic amines to form robust amide linkages.
-
Pyridine Nitrogen: Functions as a critical hydrogen-bond acceptor in biological targets (often interacting with the hinge region of kinases) and can be oxidized to an N-oxide to tune aqueous solubility[1].
Fig 1. Bifunctional reactivity map of Methyl 2-(chloromethyl)isonicotinate hydrochloride.
Experimental Workflows: Core Derivatization Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Every reagent choice is grounded in chemical causality to prevent side reactions.
Protocol A: Chemoselective Sₙ2 Amination of the C2-Chloromethyl Motif
Causality & Logic: The addition of 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) is not arbitrary; it is a stoichiometric necessity. The first equivalent neutralizes the inherent hydrochloride salt, liberating the free base (m/z 186). The second equivalent acts as a proton scavenger for the HCl generated during the Sₙ2 displacement. The final equivalent provides a buffered basic environment to suppress unwanted quaternization of the pyridine nitrogen.
Step-by-Step Methodology:
-
Initiation: Suspend Methyl 2-(chloromethyl)isonicotinate hydrochloride (1.0 eq) in anhydrous acetonitrile (MeCN) under an argon atmosphere at 0°C.
-
Neutralization: Add DIPEA (3.0 eq) dropwise. Self-Validation: The suspension will transition into a clear solution as the HCl salt is neutralized.
-
Nucleophilic Attack: Slowly introduce the secondary amine (1.1 eq) via syringe.
-
Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the disappearance of the starting mass (m/z 186) via LC-MS.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Chemoselective Saponification of the C4-Ester
Causality & Logic: Saponification must be executed with strict chemoselectivity to avoid cleaving newly formed bonds at the C2 position. We utilize a 3:1:1 THF/MeOH/H₂O solvent system to ensure complete solvation of both the lipophilic pyridine intermediate and the hydrophilic lithium hydroxide. LiOH·H₂O is preferred over NaOH or KOH due to the milder nature of the lithium cation, which coordinates with the carbonyl oxygen to accelerate ester hydrolysis without indiscriminately degrading the molecule.
Step-by-Step Methodology:
-
Solvation: Dissolve the C2-functionalized intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Hydrolysis: Add LiOH·H₂O (1.5 eq) in a single portion at 0°C.
-
Propagation: Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH.
-
Precipitation: Acidify the remaining aqueous layer with 1M HCl dropwise to pH 3–4. Self-Validation: This precise pH targets the isoelectric point of the resulting isonicotinic acid derivative, driving its precipitation and validating the success of the hydrolysis via the visual formation of a distinct solid. Filter and dry under high vacuum.
Application in Drug Discovery & Target Signaling
Pyridine-4-carboxylate derivatives are foundational to modern targeted therapeutics[1]. The nitrogen atom of the pyridine ring frequently acts as a critical hydrogen-bond acceptor, anchoring the molecule to the backbone amides in the ATP-binding pocket of kinases. Meanwhile, the C4 and C2 substitutions direct the molecule into the DFG-out or allosteric hydrophobic pockets.
For instance, similar pyridine-based scaffolds were pivotal in the structure-based discovery and optimization of multikinase inhibitors like Sorafenib[4]. By utilizing the bifunctional nature of compounds like CAS 125398-17-6, medicinal chemists can rapidly generate libraries of compounds that interrupt critical oncogenic signaling cascades, such as the VEGFR/PDGFR pathways responsible for tumor angiogenesis.
Fig 2. Inhibition of RTK signaling pathways by pyridine-based small molecules.
Safety, Handling, and Storage Protocols
Handling CAS 125398-17-6 requires stringent safety protocols due to its classification under H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation)[2]. The presence of the hydrochloride salt makes the compound hygroscopic and locally corrosive upon contact with ambient moisture.
Self-Validating Safety Protocol:
-
Environmental Control: Always handle within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate inhalation risks[2].
-
Storage: Store under an inert argon atmosphere at -20°C to prevent moisture-induced degradation of the chloromethyl group[2].
-
Quality Control Check: Validate the integrity of the compound before use. A shift in physical form from a free-flowing solid to a sticky resin indicates moisture ingress and partial hydrolysis of the ester or chloride; such batches should be discarded or repurified.
References
-
Lin, X., et al. "Life Beyond Kinases: Structure-Based Discovery of Sorafenib as Nanomolar Antagonist of 5-HT Receptors." Journal of Medicinal Chemistry, 2012. Available at: [Link]
-
Altaf, A.A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 2021. Available at: [Link]
Sources
Technical Guide: Methyl 2-(chloromethyl)pyridine-4-carboxylate HCl
A Structural & Synthetic Analysis for Medicinal Chemistry Applications
Executive Summary
Methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride (CAS: 125398-17-6) is a high-value bifunctional building block in drug discovery. It serves as a "linchpin" scaffold, offering two distinct electrophilic handles: a highly reactive alkyl chloride at the C2 position and a carbonyl electrophile at the C4 position. This guide analyzes its structural properties, details robust synthetic protocols, and outlines the critical stability mechanisms that necessitate its isolation as a hydrochloride salt.
Part 1: Structural Analysis & Physicochemical Properties
Molecular Identity
The molecule consists of a pyridine ring substituted with a methyl ester at the C4 (para) position and a chloromethyl group at the C2 (ortho) position. The hydrochloride salt form is the industry standard for storage and handling due to the instability of the free base.
| Property | Data |
| IUPAC Name | Methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride |
| Common Name | Methyl 2-(chloromethyl)isonicotinate HCl |
| CAS Number | 125398-17-6 (HCl Salt) / 125104-36-1 (Free Base) |
| Molecular Formula | C₈H₈ClNO₂[1] · HCl |
| Molecular Weight | 222.07 g/mol (Salt) / 185.61 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in DMSO, Methanol, Water (with hydrolysis risk) |
Electronic Structure & Reactivity Profile
The reactivity of this scaffold is defined by the interplay between the electron-deficient pyridine ring and its substituents.
-
C2-Chloromethyl (The "Warhead"): The electron-withdrawing nature of the pyridine ring (amplified by protonation in the HCl salt) makes the benzylic-like carbon highly electrophilic. It is susceptible to
attack by amines, thiols, and alkoxides. -
C4-Methyl Ester (The "Anchor"): This position allows for further elaboration into amides, acids, or hydrazides.
-
The HCl Effect: In the free base form, the pyridine nitrogen lone pair can participate in intermolecular displacement of the chloride, leading to polymerization. Protonation (HCl salt) ties up this lone pair, preventing self-alkylation.
Figure 1: Structural connectivity and electronic effects stabilizing the HCl salt form.
Part 2: Synthetic Protocols
Researchers typically employ two primary routes to access this scaffold. The Boekelheide Rearrangement is the "Gold Standard" for purity, while Radical Chlorination offers a faster, albeit lower-yielding, alternative.
Protocol A: The Boekelheide Rearrangement (High Fidelity)
This route avoids over-chlorination by activating the C2-methyl group via an N-oxide intermediate.
Step-by-Step Methodology:
-
Oxidation: Treat Methyl 2-methylisonicotinate with m-CPBA (1.2 equiv) in DCM at 0°C to RT. Isolate the N-oxide.[2][3]
-
Rearrangement: Reflux the N-oxide in acetic anhydride (Ac₂O) for 2-4 hours. This effects the Boekelheide rearrangement to the 2-(acetoxymethyl) intermediate.
-
Hydrolysis: Treat with mild base (K₂CO₃/MeOH) to yield the 2-(hydroxymethyl) alcohol.
-
Chlorination: React the alcohol with Thionyl Chloride (SOCl₂) in DCM at 0°C.
-
Salt Formation: The product spontaneously forms the HCl salt or is treated with 4M HCl/Dioxane to precipitate the target.
Protocol B: Radical Chlorination (High Throughput)
Direct functionalization using Trichloroisocyanuric Acid (TCCA).
Step-by-Step Methodology:
-
Reagents: Dissolve Methyl 2-methylisonicotinate (1.0 equiv) in dry acetonitrile or CCl₄.
-
Additions: Add TCCA (0.4 equiv) or NCS (1.1 equiv) and a catalytic amount of AIBN or Benzoyl Peroxide.
-
Reaction: Reflux (80°C) for 2–6 hours under inert atmosphere (
). Monitor by TLC/LCMS. -
Purification: Filter off the succinimide/cyanuric acid byproduct. Evaporate solvent.
-
Isolation: Flash chromatography (Hexane/EtOAc) is usually required to separate the mono-chloro product from di-chloro impurities. Convert to HCl salt immediately to prevent degradation.
Figure 2: Comparative synthetic workflows. Route A is preferred for scale-up; Route B for rapid small-scale access.
Part 3: Handling, Stability & Safety
The "Self-Destruct" Mechanism
The free base of 2-(chloromethyl)pyridine derivatives is notoriously unstable. Without the HCl proton, the pyridine nitrogen is nucleophilic enough to attack the C2-chloromethyl group of a neighboring molecule, forming a quaternary pyridinium salt. This leads to rapid polymerization, turning the clear oil into a dark, insoluble tar.
Critical Handling Rule: Always store as the HCl salt. If the free base is generated in situ for a reaction, use it immediately.
Hydrolytic Instability
The C2-chloromethyl group is highly susceptible to hydrolysis.
-
Risk: Exposure to moisture converts the -CH2Cl to -CH2OH (alcohol).
-
Storage: Store at -20°C under Argon/Nitrogen in a desiccator.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long durations unless the intent is solvolysis. Use anhydrous DCM, DMF, or Acetonitrile for alkylation reactions.
Safety Profile
-
Hazard: Alkylating agent.[2][4] Potentially mutagenic (nitrogen mustard analog).[2]
-
GHS Classification: Skin Corr. 1B (Causes severe skin burns and eye damage).[5]
-
PPE: Double nitrile gloves, face shield, and fume hood are mandatory.
Part 4: Applications in Drug Discovery
This molecule is a versatile "linker" used to attach the isonicotinate pharmacophore to other structural motifs.
-
Heterocycle Synthesis: Reaction with hydrazines or amidines can close rings to form fused systems like pyrido-pyridazines.
-
Fragment-Based Drug Design (FBDD): The ester can be hydrolyzed to the acid (carboxylic acid) to engage in hydrogen bonding, while the chloromethyl group covalently locks the fragment into a larger protein pocket (covalent inhibitors).
-
Peptidomimetics: Used to introduce a pyridine constraint into peptide backbones.
References
-
Chemical Identity & CAS: J&K Scientific.[6] "Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6".[1][6]
-
Synthetic Methodology (Boekelheide): Boekelheide, V., & Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 76(5), 1286–1291.
-
General Reactivity of Chloromethyl Pyridines: Smolecule. "2-(Chloromethyl)pyridine hydrochloride: Salt Characteristics and Stability."
- Goswami, S., et al. "Efficient synthesis of 2-(chloromethyl)pyridines using trichloroisocyanuric acid." Tetrahedron Letters.
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride."
Sources
- 1. methyl 2-(chloromethyl)isonicotinate hydrochloride 97% | CAS: 125398-17-6 | AChemBlock [achemblock.com]
- 2. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 3. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to 2-Chloromethyl Isonicotinic Acid Methyl Ester Hydrochloride: Properties, Reactivity, and Applications
This document provides a comprehensive technical overview of 2-chloromethyl isonicotinic acid methyl ester hydrochloride (CAS No: 125398-17-6), a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, critical safety and handling protocols, core reactivity, synthesis, and its strategic application as a versatile building block in the synthesis of novel chemical entities.
Core Compound Profile and Physicochemical Properties
2-Chloromethyl isonicotinic acid methyl ester hydrochloride is a pyridine derivative featuring two key functional groups that define its utility: a reactive chloromethyl group at the 2-position and a methyl ester at the 4-position (isonicotinic position). The hydrochloride salt form enhances its stability and handling characteristics as a solid. This dual functionality makes it a valuable intermediate for introducing the methyl isonicotinate moiety into more complex molecular architectures.
Table 1: Physicochemical Properties of 2-Chloromethyl Isonicotinic Acid Methyl Ester Hydrochloride
| Property | Value | Source |
| CAS Number | 125398-17-6 | [1] |
| Molecular Formula | C₈H₉Cl₂NO₂ | [1] |
| Synonyms | Methyl 2-(chloromethyl)isonicotinate hydrochloride | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| InChI Key | ICQYKDMSIZPRPH-UHFFFAOYSA-N | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
Material Safety, Handling, and Storage
Due to its reactive nature, strict adherence to safety protocols is mandatory when handling this compound. The toxicological properties have not been exhaustively investigated, warranting a cautious approach.[2]
Hazard Identification
The compound is classified as hazardous based on available data for the parent compound and structurally related molecules.[1]
-
H302: Harmful if swallowed. [1]
-
H314: Causes severe skin burns and eye damage. [1]
-
H335: May cause respiratory irritation. [1]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure proper glove removal technique to avoid skin contact.[2]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used.[3]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2]
Storage and Stability
Proper storage is critical to maintain the integrity of the reagent.
-
Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Temperature: For long-term storage, keep in a freezer at or below -20°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, moisture, and heat.[4][5]
Synthesis and Chemical Reactivity
Synthetic Pathway
The compound is typically synthesized from its corresponding alcohol precursor, methyl 2-(hydroxymethyl)isonicotinate. The hydroxyl group is converted to a chloride, a common and efficient transformation in organic synthesis. A standard and effective method involves the use of thionyl chloride (SOCl₂).[6]
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Synthesis via Thionyl Chloride [6]
-
Preparation: In a round-bottom flask equipped with a stir bar and under an inert atmosphere, dissolve methyl 2-(hydroxymethyl)isonicotinate (1.0 eq.) in anhydrous chloroform (CHCl₃).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, approx. 2.0 eq.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Add dichloromethane (CH₂Cl₂) to the reaction mixture. Remove the solvent and excess thionyl chloride under reduced pressure. Repeat this step to ensure complete removal of residual SOCl₂.
-
Isolation: The resulting solid is the desired product, 2-chloromethyl isonicotinic acid methyl ester hydrochloride, which can be used in subsequent steps without further purification.
Core Reactivity: Nucleophilic Substitution
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group.[7] The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8]
The chloride ion is an excellent leaving group, and its displacement by nucleophiles such as amines, thiols, alcohols, and carbanions allows for the covalent attachment of the methyl isonicotinate scaffold to a target molecule.
Caption: The Sₙ2 reactivity of the title compound.
This reactivity is the foundation of its use as an alkylating agent, providing a robust method for creating new carbon-heteroatom or carbon-carbon bonds.[4][9]
Applications in Drug Discovery and Development
The strategic importance of 2-chloromethyl isonicotinic acid methyl ester hydrochloride lies in its role as a versatile building block for constructing molecules with potential therapeutic value.
Rationale for Use in Medicinal Chemistry
-
Scaffold Introduction: The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs.[10] This reagent provides a direct route to incorporate a substituted pyridine core into a lead compound.
-
Modulation of Properties: The isonicotinate moiety can significantly influence a molecule's physicochemical properties. The ester can act as a hydrogen bond acceptor, and its polarity can modulate solubility and cell permeability. Furthermore, it can be hydrolyzed to the corresponding carboxylic acid, providing another handle for derivatization or to serve as a key binding group for a biological target.
-
Bioisosteric Replacement: The methyl group on the ester can be considered in the context of the "magic methyl" effect, where the addition of a small alkyl group can sometimes lead to a profound and unexpected increase in binding affinity or an improvement in pharmacokinetic properties.[11]
General Workflow in Lead Optimization
In a typical drug discovery campaign, a lead compound may be identified that possesses a nucleophilic site (e.g., a phenol, aniline, or thiol). Researchers can then use 2-chloromethyl isonicotinic acid methyl ester hydrochloride to systematically probe the structure-activity relationship (SAR) by appending the methyl isonicotinate group.
Caption: Role as a building block in a drug discovery workflow.
This strategy allows for the rapid generation of a library of analogues for biological evaluation, accelerating the hit-to-lead and lead optimization phases of drug development. The use of chlorinated intermediates is a well-established and powerful approach in the pharmaceutical industry.[10][12]
Conclusion
2-Chloromethyl isonicotinic acid methyl ester hydrochloride is a high-value chemical intermediate characterized by its potent and specific reactivity. Its ability to act as an efficient electrophile in Sₙ2 reactions makes it an indispensable tool for medicinal chemists seeking to introduce the methyl isonicotinate scaffold into target molecules. While its reactivity is its greatest asset, it also necessitates stringent safety and handling protocols. For researchers and drug development professionals, a thorough understanding of this reagent's properties and reactivity profile is key to leveraging its full potential in the creation of next-generation therapeutics.
References
-
Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]
-
AFG Bioscience LLC. SAFETY DATA SHEET. [Link]
-
PubChem. Picolyl chloride hydrochloride. [Link]
-
Carl ROTH. Safety Data Sheet: Isonicotinic acid. (2025). [Link]
-
PrepChem.com. Synthesis of 2-chloro-nicotinic acid, methyl ester. [Link]
-
Organic Syntheses. SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. [Link]
-
MDPI. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). [Link]
-
AAPPTec. MSDS - Safety Data Sheet. [Link]
-
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
PubChem. 2-Chloronicotinic acid. [Link]
-
Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
Cheméo. Chemical Properties of 3-Dodecanol, 3,7,11-trimethyl- (CAS 7278-65-1). [Link]
- Google Patents.
-
Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
Sources
- 1. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 2. afgsci.com [afgsci.com]
- 3. chemcia.com [chemcia.com]
- 4. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 5. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl 2-(chloromethyl)isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Methyl 2-(chloromethyl)isonicotinate molecular weight and formula
[1][2][3]
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]
Methyl 2-(chloromethyl)isonicotinate is a bifunctional pyridine derivative characterized by a reactive electrophilic chloromethyl group at the C2 position and a methyl ester at the C4 position. It serves as a critical "linchpin" scaffold in medicinal chemistry, enabling the rapid construction of fused heterocycles and peptidomimetics.
Core Data Table[10][11]
| Property | Specification |
| IUPAC Name | Methyl 2-(chloromethyl)pyridine-4-carboxylate |
| Common Name | Methyl 2-(chloromethyl)isonicotinate |
| CAS Number | 125104-36-1 (Free Base) / 125398-17-6 (HCl Salt) |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Physical State | Typically an orange/brown oil (Free Base) or off-white solid (HCl salt) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water (hydrolyzes) |
| SMILES | COC(=O)C1=CC(=NC=C1)CCl |
| InChI Key | ZJBRCWYHWXDQSJ-UHFFFAOYSA-N |
Synthetic Methodology
The synthesis of Methyl 2-(chloromethyl)isonicotinate is non-trivial due to the competing reactivity of the pyridine ring and the ester functionality. The most robust industrial route employs a Boekelheide-type rearrangement sequence, converting 2-methylpyridine derivatives into 2-chloromethyl analogs via an N-oxide intermediate.
Mechanistic Pathway[8][9]
-
N-Oxidation: The precursor, Methyl 2-methylisonicotinate, is oxidized using m-chloroperbenzoic acid (m-CPBA) or urea-hydrogen peroxide complex. The N-oxide activates the C2-methyl group.
-
Acylative/Chlorinative Rearrangement: Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effects a rearrangement (often referred to as the Boekelheide reaction when acetic anhydride is used, but here modified for direct chlorination) where the oxygen from the N-oxide is transferred to the methyl group, followed by substitution with chlorine.
Synthesis Workflow Diagram
Caption: Two-step synthesis via N-oxide activation and subsequent chlorinative rearrangement.
Experimental Protocol
Objective: Preparation of Methyl 2-(chloromethyl)isonicotinate (Free Base) from Methyl 2-methylisonicotinate.
Phase A: N-Oxidation
-
Setup: Charge a 500 mL round-bottom flask with Methyl 2-methylisonicotinate (10.0 g, 66.2 mmol) and dichloromethane (DCM, 150 mL).
-
Addition: Cool the solution to 0°C. Add m-chloroperbenzoic acid (m-CPBA, 1.5 equiv) portion-wise over 30 minutes to control exotherm.
-
Reaction: Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of starting material.[1]
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash combined organics with sodium thiosulfate solution (to remove excess peroxide) and brine. Dry over Na₂SO₄ and concentrate to yield the N-oxide as a solid.
Phase B: Chlorination[13]
-
Activation: Dissolve the crude N-oxide residue in anhydrous DCM (or use neat if scaling up with proper venting).
-
Reagent: Add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (approx. 40°C for DCM or 100°C if using toluene/neat) for 4 hours. Note: Evolution of HCl gas requires a scrubber.
-
Quench (Critical): Cool to 0°C. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. Neutralize to pH 7-8 using solid Na₂CO₃.
-
Isolation: Extract with Ethyl Acetate (3x). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient) is usually required to separate the product from the 2-chloropyridine byproduct (formed via ring chlorination).
Applications in Drug Discovery[5][11]
This molecule acts as a "electrophilic handle" scaffold. The chloromethyl group is highly susceptible to S_N2 reactions, while the ester provides an orthogonal handle for acylation or cyclization.
Key Reaction Pathways[13]
-
Gabriel Synthesis: Reaction with potassium phthalimide yields the primary amine (Methyl 2-(aminomethyl)isonicotinate), a precursor for amide coupling.
-
Heterocycle Formation: Reaction with amidines or thioamides can form fused bicyclic systems like pyrido[1,2-a]pyrimidines.
-
TLR Agonists: Used in the synthesis of phenanthroimidazole derivatives which modulate Toll-like receptors (TLRs) for immunotherapy.[2]
Reactivity Logic Diagram
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the chloromethyl and ester groups.
Safety & Handling (MSDS Summary)
-
Hazards: The compound is an alkylating agent. It causes severe skin burns and eye damage (H314) and is harmful if swallowed (H302).
-
Lachrymator: Like many benzyl chloride analogs, it can be irritating to mucous membranes. Handle only in a fume hood.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to polymerization or hydrolysis if exposed to moisture.
References
-
Synthesis of Methyl 2-(chloromethyl)isonicotinate . ChemicalBook.[3] Retrieved from
-
Methyl 2-(chloromethyl)isonicotinate hydrochloride . Sigma-Aldrich. Retrieved from
-
Methyl 2-Chloro-6-methylisonicotinate (Structural Analog Data) . PubChem. Retrieved from [4]
-
Preparation of 2-(chloromethyl)pyridine derivatives . BenchChem Technical Guide. Retrieved from
Solubility of methyl 2-(chloromethyl)isonicotinate HCl in DMSO vs water
This technical guide details the solubility, stability, and handling of methyl 2-(chloromethyl)isonicotinate hydrochloride , a specialized pyridine derivative used frequently as a building block in medicinal chemistry.
Part 1: Executive Summary & Core Directive
The Bottom Line:
-
Preferred Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Avoid: Water or aqueous buffers for stock solutions.
-
Critical Risk: While the compound is thermodynamically soluble in water, it is kinetically unstable . The chloromethyl group (
) acts as an electrophile and rapidly hydrolyzes in water to form the hydroxymethyl derivative, rendering the sample useless for precise biological assays.
Operational Recommendation: Prepare high-concentration stock solutions (e.g., 100 mM) in anhydrous DMSO. Store at -20°C or -80°C. Dilute into aqueous buffers only immediately prior to use to minimize hydrolysis.
Part 2: Physicochemical Profile
To understand the solubility behavior, we must analyze the competing functional groups on the molecule.
| Feature | Chemical Moiety | Effect on Solubility |
| Core Scaffold | Pyridine Ring | Moderately lipophilic, but nitrogen allows H-bonding. |
| Salt Form | Hydrochloride (HCl) | Dominant Factor. Drastically increases polarity and water solubility via ionic dissociation ( |
| Reactive Group | 2-Chloromethyl ( | Lipophilic, but highly reactive (electrophilic). Susceptible to nucleophilic attack ( |
| Ester Group | Methyl Isonicotinate ( | Lipophilic. susceptible to hydrolysis (slower than alkyl chloride). |
Solubility vs. Stability Matrix
| Solvent | Solubility Potential | Stability Profile | Verdict |
| Water | High (>50 mg/mL expected) | Critical Failure. Rapid hydrolysis of alkyl chloride to alcohol. | REJECT |
| DMSO | High (>100 mM) | Excellent (if anhydrous). Stable at RT for short durations; stable at -20°C long-term. | PREFERRED |
| Ethanol | High | Poor. Risk of ethanolysis (forming ethyl ether derivative). | REJECT |
Part 3: The Instability Mechanism (Deep Dive)
The primary reason to avoid water is not a lack of solubility, but the reactivity of the chloromethyl group . In aqueous media, water acts as a nucleophile, displacing the chloride ion.[1] This reaction is accelerated by the electron-withdrawing nature of the pyridine ring and the ester group, which make the methylene carbon more electrophilic.
Diagram 1: Degradation Pathway (Hydrolysis)
Caption: The irreversible hydrolysis mechanism where water displaces the chloride leaving group, destroying the compound's biological activity.
Part 4: Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
Target Audience: Lab Technicians & Chemists
Materials:
-
Methyl 2-(chloromethyl)isonicotinate HCl (solid).[2]
-
Anhydrous DMSO (99.9%, stored over molecular sieves).
-
Vortex mixer.
-
Amber glass vials (to protect from light).
Step-by-Step:
-
Calculate: Determine the mass required.
-
MW ≈ 222.07 g/mol (Check specific batch CoA for exact MW including water/salt content).
-
To make 1 mL of 100 mM: Weigh 22.2 mg .
-
-
Weighing: Weigh the solid rapidly. The HCl salt is hygroscopic (absorbs water from air). Close the source container immediately.
-
Dissolution: Add 1 mL of anhydrous DMSO.
-
Note: The dissolution of HCl salts in DMSO can be slightly exothermic.
-
-
Mixing: Vortex for 30-60 seconds. The solution should be clear and colorless to pale yellow.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
Protocol B: Aqueous Dilution for Biological Assays
Critical for maintaining compound integrity during testing.
-
Preparation: Prepare your assay buffer (e.g., PBS, cell media).
-
Timing: Do not dilute the compound until you are ready to add it to the cells/protein.
-
Dilution Step:
-
Add the DMSO stock to the buffer to achieve the final concentration (e.g., 10 µM).
-
Ensure final DMSO concentration is <1% (or as tolerated by your assay).
-
-
Usage Window: Use the aqueous solution within 30-60 minutes .
-
Validation: If an assay runs for 24 hours, be aware that the effective concentration of the parent compound will decrease over time due to hydrolysis.
-
Part 5: Safety & Handling (The "Trustworthiness" Pillar)
This compound is an alkylating agent .[1] It mimics nitrogen mustards in its ability to react with biological nucleophiles (DNA, proteins).
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Inactivation: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia/NaOH to force hydrolysis/reaction before disposal.
-
Corrosivity: As an HCl salt, it is acidic. Avoid contact with metal spatulas if possible (use plastic or glass) to prevent corrosion or contamination.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision matrix highlighting that while solubility is high in all polar solvents, only DMSO preserves chemical integrity.
References
-
BenchChem. (2025).[1][3][4] Stability of 2-(Chloromethyl)pyridine hydrochloride in different solvents. Retrieved from
-
Smolecule. (2023).[5] 2-(Chloromethyl)pyridine hydrochloride: Properties and Stability. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: 2-(Chloromethyl)pyridine Hydrochloride Hazards. Retrieved from
-
MilliporeSigma. Methyl 2-(chloromethyl)isonicotinate hydrochloride Product Sheet. Retrieved from
-
Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Medicinal Chemistry. Retrieved from
Sources
Structural and Mechanistic Divergence of Chlorinated Pyridine Scaffolds: A Comparative Guide
Executive Summary
In the landscape of preclinical drug discovery, functionalized pyridine scaffolds are indispensable building blocks. Among these, methyl 2-chloronicotinate and methyl 2-(chloromethyl)isonicotinate are frequently utilized to construct complex pharmacophores. Despite their superficial structural similarities—both being chlorinated pyridine methyl esters—their distinct substitution patterns dictate fundamentally divergent chemical reactivities.
This technical whitepaper provides an in-depth analysis of the mechanistic differences between these two scaffolds. By understanding the causality behind their reactivity—Nucleophilic Aromatic Substitution (SNAr) versus Bimolecular Nucleophilic Substitution (SN2)—chemists can rationally design self-validating synthetic workflows to accelerate hit-to-lead optimization.
Structural and Physicochemical Profiling
The placement of the chlorine atom and the ester group on the pyridine ring fundamentally alters the electronic landscape of the molecule. Table 1 summarizes the core physicochemical parameters that dictate their handling and application.
Table 1: Quantitative and Structural Comparison
| Property | Methyl 2-chloronicotinate | Methyl 2-(chloromethyl)isonicotinate HCl |
| CAS Number | 40134-18-7 | 125398-17-6 |
| Molecular Weight | 171.58 g/mol | 222.07 g/mol (HCl salt) |
| Chemical Formula | C₇H₆ClNO₂ | C₈H₉Cl₂NO₂ |
| Electrophilic Center | Aryl C2 (sp² hybridized) | Alkyl C (sp³ hybridized) |
| Primary Reaction Pathway | SNAr / Transition-Metal Cross-Coupling | SN2 Alkylation |
| Physical State | Colorless to pale yellow liquid | Solid (Hydrochloride salt) |
| Reference | 1[1] | 2[2] |
Mechanistic Divergence: SNAr vs. SN2
The choice between these two building blocks relies entirely on the desired mode of functionalization.
Methyl 2-chloronicotinate: The Aryl Electrophile
In methyl 2-chloronicotinate, the chlorine atom is directly bound to the sp² hybridized carbon at the 2-position of the pyridine ring. The inherent electron-withdrawing nature of the pyridine nitrogen (via both induction and resonance) is further amplified by the ortho-positioned methyl ester at the 3-position. This extreme electron deficiency activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr) . The causality of this reactivity lies in the stabilization of the rate-determining intermediate: the Meisenheimer complex. The electronegative nitrogen atom acts as an electron sink, stabilizing the negative charge before the expulsion of the chloride leaving group.
Methyl 2-(chloromethyl)isonicotinate: The Alkyl Electrophile
Conversely, methyl 2-(chloromethyl)isonicotinate features a chlorine atom attached to an sp³ hybridized benzylic-type carbon. This creates a highly reactive alkyl halide. The adjacent pyridine ring provides minimal steric hindrance while electronically stabilizing the pentacoordinate transition state of a Bimolecular Nucleophilic Substitution (SN2) . Because the chloromethyl group is highly prone to auto-alkylation or degradation via ambient moisture, this compound is almost exclusively supplied and stored as a stable hydrochloride salt[2].
Reaction pathways: SNAr vs. SN2 mechanisms for chlorinated pyridine scaffolds.
Self-Validating Experimental Protocols
To ensure reproducibility and high fidelity in drug development, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: SNAr Amination of Methyl 2-chloronicotinate
Objective: Synthesis of a 2-aminonicotinate derivative.
-
Reaction Setup: In an oven-dried flask, dissolve methyl 2-chloronicotinate (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Causality: K₂CO₃ acts as a thermodynamic sink for the HCl generated during the substitution. By neutralizing the acid, it prevents the protonation of the incoming amine nucleophile, driving the equilibrium strictly toward the product[3].
-
Thermal Activation: Heat the mixture to 90 °C for 4–8 hours. Monitor via TLC (Hexane/EtOAc). The reaction is complete when the UV-active starting material spot is entirely consumed.
-
Workup & Validation: Cool to room temperature and dilute with EtOAc and water. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine (3x). Causality: The repeated brine washes are critical for removing residual DMF, which would otherwise complicate isolation.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. The protocol validates itself via ¹H-NMR: the successful displacement of chlorine is confirmed by an upfield shift of the pyridine ring protons due to the electron-donating resonance of the newly attached amine.
Protocol B: SN2 Alkylation with Methyl 2-(chloromethyl)isonicotinate
Objective: Synthesis of a 2-(aminomethyl)isonicotinate derivative.
-
Reaction Setup: Suspend methyl 2-(chloromethyl)isonicotinate hydrochloride (1.0 equiv) in anhydrous Acetonitrile (MeCN) at 0 °C.
-
Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Causality: Because the scaffold is supplied as an HCl salt, the first equivalent of DIPEA liberates the free base. The remaining 1.5 equivalents act as a non-nucleophilic scavenger for the HCl produced during the SN2 displacement, preventing the deactivation of the nucleophile.
-
Nucleophile Addition: Add the secondary amine (1.1 equiv) slowly. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup & Validation: Quench with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM). The basic workup partitions unreacted amine salts into the aqueous layer.
-
Purification: Dry the organic layer, concentrate, and purify. The self-validation of this workflow is absolute via ¹H-NMR: the sharp singlet of the -CH₂Cl group at ~4.6 ppm will disappear, replaced by a new set of signals corresponding to the functionalized picolyl amine.
Strategic Applications in Drug Discovery
The divergence in reactivity between these two compounds dictates their strategic placement in retrosynthetic analysis:
-
Methyl 2-chloronicotinate is the premier choice for synthesizing 2-amino or 2-aryl nicotinic acid pharmacophores . It is widely utilized in the development of kinase inhibitors and GPCR antagonists, where the pyridine nitrogen and the 2-position substituent form critical hydrogen-bonding networks within the target protein's binding pocket[4]. Furthermore, it serves as an excellent substrate for Palladium-catalyzed Suzuki-Miyaura cross-couplings.
-
Methyl 2-(chloromethyl)isonicotinate is utilized to append a functionalized picolyl moiety to a growing drug molecule. The isonicotinate ester at the 4-position is typically preserved during the SN2 alkylation, allowing it to be subsequently hydrolyzed to a carboxylic acid. This acid can then undergo amide coupling, a sequence frequently used in the synthesis of targeted enzyme inhibitors and PROTAC degraders.
References
-
PubChem , Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931, National Institutes of Health (NIH). Available at:[Link]
-
ACS Publications , Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives, The Journal of Organic Chemistry. Available at:[Link]
Sources
Suppliers and price of CAS 125398-17-6 for research
Technical Whitepaper: Sourcing and Utilization of Methyl 2-(chloromethyl)isonicotinate HCl (CAS 125398-17-6)
Executive Summary Methyl 2-(chloromethyl)isonicotinate hydrochloride (CAS 125398-17-6) is a specialized bifunctional pyridine building block critical for the synthesis of fused heterocyclic systems, particularly in the development of Toll-Like Receptor (TLR) agonists and kinase inhibitors. Its structural duality—containing both an electrophilic chloromethyl group and a reactive methyl ester—makes it a high-value scaffold for cyclization reactions. However, its susceptibility to hydrolysis and thermal degradation demands rigorous sourcing protocols and handling procedures. This guide provides a technical roadmap for procuring, validating, and utilizing this compound in drug discovery workflows.
Part 1: Chemical Identity & Mechanistic Utility
1.1 Structural Analysis CAS 125398-17-6 is the hydrochloride salt of Methyl 2-(chloromethyl)pyridine-4-carboxylate. Its utility stems from its "bifunctional electrophile" status. The C2-chloromethyl group is a potent alkylating agent, while the C4-methyl ester serves as an acylating site.
-
IUPAC Name: Methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride
-
Key Reactivity: Nucleophilic substitution (
) at the chloromethyl group followed by intramolecular cyclization at the ester.
1.2 Strategic Application in Drug Design This intermediate is primarily employed to synthesize fused bicyclic pyridines (e.g., furopyridines, pyrrolopyridines). A notable application cited in recent medicinal chemistry literature involves the synthesis of phenanthroimidazole derivatives acting as TLR agonists for immunotherapy.
Mechanism of Cyclization (DOT Visualization)
Figure 1: Reaction pathway demonstrating the utility of CAS 125398-17-6 in synthesizing fused heterocyclic drugs.
Part 2: Sourcing Strategy & Market Analysis
2.1 Vendor Selection Criteria As a Senior Scientist, I advise against purchasing this compound based solely on price. The hydrochloride salt is hygroscopic; improper storage by the vendor leads to hydrolysis of the ester or solvolysis of the chloride, rendering the batch useless for precise stoichiometry.
Priority Check: Request a batch-specific H-NMR before purchase. Look for the integrity of the chloromethyl singlet (~4.8 ppm) versus the hydroxymethyl impurity (shift to ~4.5 ppm).
2.2 Supplier & Pricing Landscape (Q1 2026 Estimates) Prices reflect "Research Grade" (>97% purity).
| Supplier Tier | Representative Vendors | Pack Size | Est. Price (USD) | Lead Time | Recommendation |
| Tier 1 (Premium) | MilliporeSigma, TCI | 1 g | $120 - $180 | Immediate | Use for GLP/GMP synthesis or reference standards. |
| Tier 2 (Specialist) | BLD Pharm, ChemScene | 5 g | $150 - $250 | 1-2 Weeks | Best Value. Ideal for scaffold library generation. |
| Tier 3 (Bulk) | AChemBlock, Ambeed | 25 g | $400 - $600 | 2-4 Weeks | Only for scale-up after validation of small batches. |
Part 3: Technical Handling & Quality Control
3.1 Storage & Stability Protocol The HCl salt provides some stability, but the compound is prone to degradation upon exposure to moisture.
-
Storage: -20°C is mandatory. Store under Argon or Nitrogen.
-
Handling: Weigh in a glovebox or a desiccated environment. Do not leave open vials on the bench.
3.2 Solubility & Reconstitution
-
Preferred Solvent: Anhydrous DMSO or DMF.
-
Avoid: Alcohols (Methanol/Ethanol) for stock solutions, as transesterification or solvolysis of the chloride can occur over time.
-
Protocol: Prepare fresh. If storage is necessary, freeze aliquots at -80°C in DMSO (single-use only).
3.3 Quality Control Workflow (Self-Validating System) Before committing this reagent to a multi-step synthesis, validate its purity.
QC Workflow Diagram
Figure 2: Mandatory QC workflow upon receipt of CAS 125398-17-6.
Part 4: Experimental Protocol (Synthesis of Imidazo[1,2-a]pyridine Scaffold)
Context: This protocol describes the condensation of CAS 125398-17-6 with a 2-aminopyridine derivative, a common reaction in kinase inhibitor discovery.
Reagents:
-
CAS 125398-17-6 (1.0 eq)
-
2-Aminopyridine derivative (1.0 eq)
-
Sodium Bicarbonate (
) or DIPEA (2.5 eq) -
Solvent: Ethanol (reflux) or DMF (90°C)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the 2-aminopyridine in absolute ethanol (0.1 M concentration).
-
Addition: Add 1.0 eq of CAS 125398-17-6. Note: The reaction may be slightly exothermic.
-
Base Addition: Add 2.5 eq of
. The base is required to neutralize the HCl salt and scavenge the HCl produced during alkylation. -
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: Look for the intermediate (alkylated species) vs. the cyclized product (M-18 mass shift due to water loss, or M-32 for methanol loss depending on the pathway).
-
-
Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent and partition between EtOAc and Water.
-
Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM/MeOH gradient).
Critical Troubleshooting:
-
Issue: Low yield of cyclized product.
-
Cause: Hydrolysis of the chloromethyl group before reaction.
-
Fix: Ensure CAS 125398-17-6 is dry. Use molecular sieves in the solvent.
References
-
PubChem. Methyl 2-(chloromethyl)pyridine-4-carboxylate hydrochloride. National Library of Medicine. Available at: [Link]
Sources
Beyond the SDS: Technical Stewardship of Chloromethyl Isonicotinate Derivatives
Executive Summary
Chloromethyl isonicotinate derivatives (e.g., Methyl 2-(chloromethyl)isonicotinate) represent a specialized class of electrophilic pyridine building blocks used extensively in medicinal chemistry for heterocycle construction and prodrug synthesis. While standard Safety Data Sheets (SDS) classify these compounds as corrosive and irritating, they often fail to capture the nuance of their alkylating potential and hydrolytic instability .
This technical guide transcends the regulatory minimums of an SDS, providing researchers with a mechanism-based framework for safe handling, storage, and experimental design. It focuses on the "warhead" of the molecule—the chloromethyl moiety—and its dual nature as a valuable synthetic handle and a potent biological hazard.
Part 1: Chemical Architecture & Reactivity Profile
To handle these derivatives safely, one must understand the electronic forces at play. The chloromethyl group, when attached to an electron-deficient pyridine ring (especially at the 2- or 4-position), becomes exceptionally reactive toward nucleophiles.
The "Benzylic" Activation
In derivatives like Methyl 2-(chloromethyl)isonicotinate (CAS 125398-17-6), the pyridine nitrogen acts as an electron sink. This withdraws electron density from the ring, making the methylene carbon of the chloromethyl group highly electrophilic.
-
Consequence: These compounds react faster than standard benzyl chlorides.
-
Hazard: Rapid alkylation of biological nucleophiles (DNA bases, protein thiols).
Hydrolytic Instability
Upon exposure to ambient moisture, the carbon-chlorine bond is susceptible to hydrolysis, releasing hydrochloric acid (HCl) and the corresponding hydroxymethyl derivative.
-
Reaction:
-
Safety Implication: Old bottles may develop internal pressure from HCl gas or contain precipitated polymerized degradation products.
Quantitative Property Summary
Table 1: Physicochemical & Hazard Profile of Key Derivatives
| Property | Methyl 2-(chloromethyl)isonicotinate HCl | Ethyl 2-(chloromethyl)isonicotinate | Significance |
| CAS No. | 125398-17-6 | 10177-22-7 | Verification of identity. |
| Physical State | Solid (Hydroscopic) | Liquid/Low-melt Solid | Solids are safer to weigh; liquids require syringe handling. |
| Mol. Weight | 222.07 g/mol | 199.63 g/mol | Calculation of stoichiometry. |
| pKa (Pyridine N) | ~3.5 (Predicted) | ~3.8 (Predicted) | Protonation state affects solubility and reactivity. |
| GHS Class | Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 | Skin Irrit. 2 / Eye Irrit. 2A | Corrosive nature requires full face shielding. |
| Storage | -20°C, Inert Gas | 2-8°C, Inert Gas | Prevents hydrolysis and polymerization. |
Part 2: Enhanced Hazard Profiling (Toxicology)
Standard SDSs list "H314: Causes severe skin burns." However, the mechanism of injury warrants deeper precaution.
Mechanism of Toxicity: Alkylation
These derivatives are direct-acting alkylating agents . Unlike metabolites that require enzymatic activation, chloromethyl pyridines can directly attack electron-rich centers in biology.
Figure 1: Mechanistic pathways of toxicity. The electrophilic methylene group drives both biological damage and chemical instability.
Lachrymatory Potential
Many chloromethyl pyridines act as lachrymators (tear gas agents), similar to benzyl chloride.
-
Symptom: Immediate stinging of eyes and throat upon opening the container.
-
Protocol: All handling must occur inside a functioning fume hood.
Part 3: Operational Handling & Synthesis Protocols
Storage & Stability "Chain of Custody"
The Problem: HCl accumulation. The Solution:
-
Temperature: Store at -20°C . Cold slows the hydrolysis rate significantly.
-
Atmosphere: Store under Argon or Nitrogen . Use Parafilm or electrical tape to seal the cap after flushing the headspace with inert gas.
-
Visual Check: Before opening, inspect for "crusting" around the cap (sign of hydrolysis/HCl leakage).
Synthesis/Usage Workflow
When using these derivatives as intermediates (e.g., for nucleophilic substitution with amines or thiols):
Step-by-Step Protocol:
-
PPE Setup: Double nitrile gloves (0.11 mm min), lab coat, and chemical splash goggles (safety glasses are insufficient due to lachrymatory vapor).
-
Weighing:
-
Solids: Weigh in a closed vessel or inside the hood. Do not use an open balance on the general bench.
-
Liquids: Use the "Syringe Transfer" method. Do not pour.
-
-
Reaction:
-
Dissolve the derivative immediately in anhydrous solvent (DCM, DMF, or Acetonitrile).
-
Add a non-nucleophilic base (e.g., DIPEA or K2CO3) to scavenge the HCl byproduct and the leaving group (Cl-).
-
-
Quenching:
-
Never quench directly with hot water. The exotherm can volatilize the remaining alkyl halide.
-
Use a cooled ammonium chloride solution or dilute aqueous amine (e.g., Tris buffer) to chemically neutralize any unreacted electrophile.
-
Part 4: Emergency Response & Decontamination[5]
In the event of a spill, standard "absorb and sweep" is dangerous due to potential aerosolization of the alkylating agent.
Chemical Neutralization (Decontamination)
You must chemically destroy the "warhead" (the C-Cl bond) rather than just moving it.
-
Decon Solution: 10% (w/v) Sodium Thiosulfate in water + 1% Sodium Carbonate.
-
Why? Thiosulfate is a "soft" nucleophile that rapidly reacts with the chloromethyl group to form a non-toxic Bunte salt (
).
-
-
Procedure:
-
Cover spill with absorbent pads.
-
Gently pour Decon Solution over the pads (do not splash).
-
Allow to sit for 15–30 minutes to ensure reaction.
-
Dispose of as hazardous chemical waste.
-
Exposure Decision Logic
Figure 2: Critical response logic for exposure events.[2] Note the emphasis on non-abrasive washing for skin to prevent enhanced absorption.
Part 5: Regulatory & Compliance Context
-
TSCA (USA): Many of these derivatives are for R&D Use Only and are not on the public inventory.[6] They must be used under the supervision of a technically qualified individual (40 CFR 720.36).
-
REACH (EU): Often treated as intermediates handled under Strictly Controlled Conditions (SCC).
-
Transport:
-
UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 3265 (Corrosive liquid).
-
Packing Group: II or III.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235398, Methyl 2-(chloromethyl)isonicotinate hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
ECHA (European Chemicals Agency). Guidance on Intermediates. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of methyl 2-(chloromethyl)isonicotinate from methyl 2-(hydroxymethyl)isonicotinate
Abstract
This document provides a detailed guide for the synthesis of methyl 2-(chloromethyl)isonicotinate from methyl 2-(hydroxymethyl)isonicotinate. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocol herein describes a robust and efficient method utilizing thionyl chloride as the chlorinating agent. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the laboratory-scale preparation of this important intermediate.
Introduction
Methyl 2-(chloromethyl)isonicotinate is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloromethyl group and a methyl ester on a pyridine ring, allows for diverse subsequent chemical modifications. This application note details a reliable method for its synthesis from the corresponding alcohol, methyl 2-(hydroxymethyl)isonicotinate, via a nucleophilic substitution reaction. The protocol emphasizes safety, efficiency, and high yield.
Reaction and Mechanism
The conversion of methyl 2-(hydroxymethyl)isonicotinate to methyl 2-(chloromethyl)isonicotinate is achieved through a reaction with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, forming an intermediate chlorosulfite ester. This conversion turns the hydroxyl group into a good leaving group. Subsequently, the chloride ion, acting as a nucleophile, attacks the carbon atom, leading to the displacement of the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) and a chloride ion.[1][2] The gaseous nature of the byproducts, SO₂ and HCl, helps to drive the reaction to completion.[3][4]
Experimental Protocol
Materials and Equipment
| Reagents | CAS Number | Molecular Weight | Quantity |
| Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 | 167.16 g/mol | 4.16 g (24.9 mmol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 50 mL |
| Chloroform (CHCl₃) | 67-66-3 | 119.38 g/mol | 5 mL |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 g/mol | 100 mL |
Equipment:
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Fume hood
Experimental Workflow Diagram
Caption: Workflow for the synthesis of methyl 2-(chloromethyl)isonicotinate.
Step-by-Step Procedure
-
Preparation: In a fume hood, dissolve 4.16 g (24.9 mmol) of methyl 2-(hydroxymethyl)isonicotinate in 5 mL of chloroform.[5]
-
Reaction:
-
In a separate round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, place 50 mL of thionyl chloride.
-
Slowly add the solution of methyl 2-(hydroxymethyl)isonicotinate dropwise to the cooled thionyl chloride with continuous stirring. Maintain the temperature at 0°C during the addition.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir overnight at room temperature.[5]
-
-
Work-up and Purification:
-
Add 100 mL of dichloromethane to the reaction mixture.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
To ensure complete removal of excess thionyl chloride, repeat the process of adding 100 mL of dichloromethane and evaporating under reduced pressure.[5]
-
The resulting product is a grey solid (4.6 g, 100% theoretical yield) which can be used in the next step without further purification.[5]
-
Safety Precautions
Thionyl chloride is a corrosive and toxic chemical that reacts violently with water. [6][7][8] It is imperative to handle it with extreme caution in a well-ventilated fume hood.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[6][10]
-
Handling: Avoid contact with skin and eyes.[7] Do not inhale vapors.[7] In case of skin contact, immediately wash the affected area with plenty of water.[7] If inhaled, move to fresh air.[10]
-
Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong acids, bases, and alcohols.[6] Keep containers tightly closed.[10]
-
Spills: In case of a spill, absorb the material with an inert, non-flammable absorbent material like sand or diatomaceous earth and dispose of it as hazardous waste.[7][10] Do not use water to clean up spills.
-
Waste Disposal: All waste containing thionyl chloride must be disposed of as hazardous waste according to institutional guidelines.[9]
Results and Discussion
This protocol provides a high-yield synthesis of methyl 2-(chloromethyl)isonicotinate. The use of excess thionyl chloride ensures the complete conversion of the starting material. The work-up procedure is designed to effectively remove the excess reagent and byproducts, yielding a product of sufficient purity for many subsequent applications.
| Parameter | Value |
| Starting Material | Methyl 2-(hydroxymethyl)isonicotinate |
| Reagent | Thionyl Chloride |
| Product | Methyl 2-(chloromethyl)isonicotinate |
| Theoretical Yield | 100%[5] |
| Physical Appearance | Grey Solid[5] |
The reaction is generally clean; however, potential side reactions could include the formation of byproducts from the reaction of thionyl chloride with the ester functionality, although this is less likely under the described conditions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
Conclusion
The described method for the synthesis of methyl 2-(chloromethyl)isonicotinate is a reliable and efficient protocol suitable for laboratory-scale production. The procedure is straightforward, and the yield is quantitative. Adherence to the safety precautions outlined is critical for the safe execution of this synthesis.
References
- New Jersey Department of Health. (2000, April). Hazardous Substance Fact Sheet: Thionyl Chloride.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.
- Penta. (2019, September 12). Safety Data Sheet: Thionyl chloride.
- Bionium. (n.d.). Material Safety Data Sheet: Thionyl Chloride.
- BenchChem. (2025). Navigating the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
- ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride synthesis.
- UCLA Chemistry & Biochemistry. (2013, July 22). SOP 0079 - Thionyl Chloride.
- Guidechem. (2023, November 30). How to synthesize 2- (chloromethyl) Pyridine Hydrochloride.
- Defense Technical Information Center. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate.
- Mol-Instincts. (2020, October 27). What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?.
- ChemicalBook. (n.d.). methyl 2-(chloromethyl)isonicotinate synthesis.
- Wikipedia. (n.d.). Thionyl chloride.
- Fiveable. (2025, August 15). Thionyl chloride Definition - Organic Chemistry II Key....
- MilliporeSigma. (n.d.). Methyl 2-(chloromethyl)isonicotinate hydrochloride.
- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Wikipedia. (n.d.). Methyl isonicotinate.
- YouTube. (2021, October 23). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8.
- AChemBlock. (2026, February 16). methyl 2-(chloromethyl)isonicotinate hydrochloride 97%.
- Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride.
- Fluorochem. (n.d.). Methyl 2-(hydroxymethyl)isonicotinate (CAS 58481-17-7).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. methyl 2-(chloromethyl)isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. drexel.edu [drexel.edu]
- 10. bionium.miami.edu [bionium.miami.edu]
Advanced Application Note: S_N2 Displacement of the 2-Chloromethyl Group on Pyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
2-(Chloromethyl)pyridine (commonly known as 2-picolyl chloride) is a highly versatile electrophile used extensively in pharmaceutical development, ligand design, and materials science. However, its dual nature—possessing both a nucleophilic pyridine nitrogen and an electrophilic benzylic-type carbon—makes the free base highly unstable. This guide provides an authoritative, causality-driven framework for executing S_N2 displacements using the bench-stable hydrochloride salt, detailing solvent selection, base optimization, and phase-transfer catalysis (PTC) strategies.
Mechanistic Principles & Causality
The "Free Base" Dilemma and Self-Quaternization
To ensure shelf stability, 2-picolyl chloride is commercially supplied as a hydrochloride salt (). When neutralized to the free base in solution, the unprotonated pyridine nitrogen can attack the chloromethyl group of an adjacent molecule. This intermolecular S_N2 reaction leads to rapid self-quaternization, forming a dark red poly-picolinium polymer. Attempts to use the more reactive 2-picolyl bromide result in instantaneous total polymerization, making the chloride derivative the strictly preferred reagent (1)[1].
Causality in Reaction Design
To favor the desired cross-coupling S_N2 over self-polymerization, the reaction must be kinetically controlled so that the free base of 2-picolyl chloride is consumed by the target nucleophile the exact moment it is generated.
-
Order of Addition: Never pre-neutralize 2-picolyl chloride hydrochloride in the absence of the nucleophile. The electrophile must be added to a pre-mixed solution of the nucleophile and base.
-
Base Selection: For highly nucleophilic aliphatic amines, organic bases like N,N-diisopropylethylamine (DIPEA) in acetonitrile (MeCN) provide superior yields (~81%) compared to inorganic carbonates (~40%) (2)[2]. For less reactive nucleophiles (e.g., benzimidazolones), liquid-solid Phase Transfer Catalysis (PTC) using K2CO3 and tetra-n-butylammonium bromide (TBAB) in DMF is required to maintain a low steady-state concentration of the free picolyl base (3)[3].
Figure 1: Competing SN2 alkylation and self-quaternization pathways of 2-picolyl chloride.
Quantitative Data: Base & Solvent Selection Matrix
The following table synthesizes optimal conditions based on the nucleophile class to minimize side reactions and maximize S_N2 displacement efficiency.
| Substrate Class | Representative Nucleophile | Optimal Base | Solvent System | Additive | Temp | Typical Yield | Ref |
| Secondary Amines | Pyridinophane precursors | DIPEA (3.0 eq) | MeCN | None | 0°C to RT | ~81% | [2] |
| Heterocycles | 5-Nitrobenzimidazol-2-one | K2CO3 (1.6 eq) | DMF | TBAB (PTC) | 70°C | 70–80% | [3] |
| Thiols | Benzimidazole-2-thiol | NaOH (Strong) | EtOH / H2O | None | RT | >85% | [4] |
| Active Methylenes | 2-Phenyl-indan-1,3-dione | NaH (2.0 eq) | THF / DMF | None | 0°C to RT | ~60% | [1] |
Validated Experimental Protocols
Protocol A: Homogeneous N-Alkylation of Secondary Amines
Optimized for the synthesis of multidentate ligands where the nucleophile is highly reactive.
-
Preparation: Dissolve the secondary amine (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration under an inert atmosphere (N2 or Ar).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to the solution.
-
Causality Note: Excess base is required. One equivalent neutralizes the HCl salt of the alkylating agent, a second equivalent acts as an acid scavenger for the HCl generated during the S_N2 reaction, and the third ensures the amine remains fully deprotonated.
-
-
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add 2-picolyl chloride hydrochloride (1.1 equiv) portion-wise over 15 minutes.
-
Causality Note: Low temperatures during addition suppress the activation energy required for self-polymerization of any transient free base.
-
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 48 hours.
-
Self-Validation Checkpoint: The reaction mixture should maintain a pale to light-yellow hue. A rapid color shift to deep red or the formation of a sticky precipitate indicates that the electrophile is undergoing base-catalyzed self-quaternization rather than the desired cross-coupling. If this occurs, verify that the electrophile was added slowly and that the temperature was strictly maintained at 0°C during addition.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between CH2Cl2 and saturated aqueous NaHCO3. Extract the aqueous layer, dry the combined organic phases over anhydrous Na2SO4, and purify via silica gel chromatography.
Protocol B: Liquid-Solid Phase Transfer Catalysis (PTC) for Heterocycles
Optimized for less nucleophilic substrates (e.g., amides, benzimidazolones) prone to poor solubility.
-
Preparation: To a round-bottom flask, add the heterocycle (1.0 equiv), finely powdered anhydrous K2CO3 (1.6 equiv), and tetra-n-butylammonium bromide (TBAB) (0.07 equiv) in anhydrous DMF (approx. 20 mL per 3 mmol of substrate).
-
Electrophile Addition: Add 2-picolyl chloride hydrochloride (1.1 equiv) in one portion at room temperature.
-
Reaction: Heat the mixture to 70°C and stir vigorously for 24 hours.
-
Causality Note: The solid K2CO3 slowly deprotonates the heterocycle. TBAB shuttles the resulting anion into the bulk solvent to react with the picolyl chloride. This controlled release mechanism prevents a high concentration of unreacted picolyl free base, thereby eliminating polymerization.
-
-
Self-Validation Checkpoint: The reaction relies on the gradual dissolution and surface reaction of K2CO3. The mixture must remain a heterogeneous suspension. Complete dissolution or severe clumping of the base suggests moisture contamination, which promotes competitive hydrolysis of the chloromethyl group to 2-pyridinemethanol.
-
Workup: Filter the inorganic salts while the mixture is still warm. Remove the DMF under reduced pressure (co-evaporating with toluene aids in complete DMF removal). Purify the crude residue via column chromatography (e.g., EtOAc/Hexane 1:1).
Figure 2: Step-by-step workflow for liquid-solid phase transfer catalysis (PTC) alkylation.
References
- Pentadentate and Hexadentate Pyridinophane Ligands Support Reversible Cu(II)/Cu(I)
- Source: Australian Journal of Chemistry (ConnectSci)
- Source: Journal Marocain de Chimie Hétérocyclique (ResearchGate)
- Source: PubMed Central (PMC)
- 2-(Chloromethyl)
Sources
Technical Application Note: Selective Hydrolysis of Methyl 2-(chloromethyl)isonicotinate Hydrochloride
[1]
Executive Summary
This guide details the protocol for the selective hydrolysis of the methyl ester function in Methyl 2-(chloromethyl)isonicotinate hydrochloride to yield 2-(chloromethyl)isonicotinic acid hydrochloride .
The primary challenge in this transformation is the high reactivity of the 2-chloromethyl group (a benzylic-like alkyl halide) and the pyridine nitrogen. Standard saponification (basic hydrolysis) is strictly contraindicated as it leads to rapid displacement of the chloride by hydroxide, yielding the hydroxymethyl impurity or promoting intermolecular self-alkylation (polymerization).
Recommended Strategy: Acid-catalyzed hydrolysis using concentrated hydrochloric acid (HCl).[1] This method utilizes the common-ion effect to stabilize the alkyl chloride while effectively cleaving the ester, ensuring the product is isolated as the stable hydrochloride salt.
Mechanistic Analysis & Strategic Rationale
The Chemoselectivity Challenge
The substrate contains three reactive centers:
-
Chloromethyl Group (C-2): A highly electrophilic alkyl halide, susceptible to nucleophilic attack (
).[1] -
Pyridine Nitrogen: A potential nucleophile if deprotonated.[1]
Why Basic Hydrolysis Fails
Under basic conditions (e.g., LiOH/NaOH in Water/MeOH), the hydroxide ion (
-
Side Reaction A (Substitution):
attacks the chloromethyl group, displacing chloride to form 2-(hydroxymethyl)isonicotinic acid .[1] Literature confirms that chloromethyl pyridines rapidly convert to hydroxymethyl derivatives in alkaline media [1].[1] -
Side Reaction B (Polymerization): Base deprotonates the pyridine nitrogen.[1] The resulting free base can attack the chloromethyl group of a neighboring molecule, leading to tarry polymers (self-quaternization).
Why Acidic Hydrolysis Succeeds
-
Protonation: The pyridine ring remains protonated (
), deactivating the nitrogen nucleophile and preventing polymerization. -
Chloride Stabilization: Using aqueous HCl provides a high concentration of chloride ions (
).[1] According to Le Chatelier's principle and equilibrium dynamics, a high suppresses the hydrolysis of the bond (preventing formation) while the water molecule acts as the nucleophile for the ester hydrolysis.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways based on pH conditions.
Figure 1: Reaction landscape showing the necessity of acidic conditions to avoid side reactions.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role |
| Methyl 2-(chloromethyl)isonicotinate HCl | >97% | Substrate |
| Hydrochloric Acid (37%) | ACS Reagent | Catalyst / Solvent |
| Water | Deionized | Solvent |
| Acetone | HPLC Grade | Washing solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Methyl 2-(chloromethyl)isonicotinate hydrochloride (1.0 equiv).[1]
-
Add 6M Aqueous HCl (10-15 volumes relative to substrate weight).
-
Note: The high concentration of HCl is critical.[1] Do not use water alone; the acidity ensures the salt form is maintained and the excess
stabilizes the alkyl chloride.
-
Step 2: Hydrolysis
-
Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitor: Check reaction progress by HPLC or TLC after 2 hours.
Step 3: Isolation (Critical)
-
Once complete, cool the reaction mixture to room temperature.
-
Evaporation: Concentrate the mixture to dryness under reduced pressure (Rotary Evaporator) at 40–50°C.
-
Trituration: Add cold acetone or diethyl ether to the solid residue.[1] Sonicate briefly to break up clumps.[1]
-
Filtration: Filter the white/off-white solid and wash with a small amount of cold acetone.[1]
-
Drying: Dry under high vacuum to yield 2-(chloromethyl)isonicotinic acid hydrochloride .
Analytical Validation
| Test | Expected Result | Interpretation |
| 1H NMR (D2O) | Loss of singlet at ~3.9 ppm (-OCH3).[1] Retention of singlet at ~4.8-5.0 ppm (-CH2Cl).[1] | Confirms ester hydrolysis and intact chloromethyl group.[1] |
| Mass Spec (ESI+) | [M+H]+ observed. Chlorine isotope pattern (3:1 ratio for M:M+2).[1] | Verifies molecular weight and presence of Chlorine.[1] |
| Silver Nitrate Test | Immediate white precipitate only upon heating or base addition (not at RT in acid).[1] | Qualitative check for alkyl chloride (if precip forms instantly at RT, free Cl- is present, which is expected from HCl salt, so this test is less specific here). |
Troubleshooting & Optimization
Issue: Partial Hydrolysis of Alkyl Chloride
If HPLC shows formation of the hydroxymethyl impurity (retention time shift, mass -18 or +17 depending on ionization), the reaction temperature is too high or the HCl concentration is too low.
-
Correction: Reduce temperature to 60–70°C and extend reaction time. Ensure HCl concentration is at least 6M to leverage the common ion effect.[1]
Issue: Product is Hygroscopic
Pyridine hydrochloride salts are often hygroscopic.[1]
-
Correction: Store the isolated solid in a desiccator with
. For critical applications, lyophilization (freeze-drying) from water is recommended over rotary evaporation.[1]
References
-
BenchChem. (2025).[1][4][5] Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Retrieved from (General reactivity of chloromethyl pyridines/pyrimidines).
-
Google Patents. (2014).[1] CN101602717B - Method for synthesizing 2-chloronicotinic acid.[1][6][7][8] Retrieved from (Demonstrates hydrolysis of chloromethyl groups under alkaline conditions).
-
LibreTexts. (2024).[1] 21.6: Chemistry of Esters - Hydrolysis. Retrieved from (General mechanisms of acid/base hydrolysis).
Sources
- 1. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 7. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]
- 8. CN104592104A - Method for preparing 2-chloronicotinic acid - Google Patents [patents.google.com]
Application Note: Methyl 2-(Chloromethyl)isonicotinate as a Rigid Heterocycle Linker in Bifunctional Molecule Design
Introduction & Mechanistic Rationale
-
Orthogonal Reactivity: The molecule features a highly electrophilic chloromethyl group at the 2-position, ideal for
alkylation of amines, thiols, or acidic heterocycles (e.g., indoles). The methyl ester at the 4-position remains stable during alkylation but can be cleanly saponified to a carboxylic acid for subsequent amide coupling[1]. -
Structural Rigidity (Linkerology): Unlike highly flexible PEG chains, the pyridine core restricts the conformational degrees of freedom. This rigidity minimizes the entropic penalty paid upon the formation of the ternary complex (Target-PROTAC-E3 Ligase), a fundamental principle in modern PROTAC "linkerology"[2].
-
Physicochemical Properties: The basic pyridine nitrogen improves aqueous solubility and cell permeability compared to purely carbocyclic (phenyl) linker analogs. This is critical for maintaining the bioavailability of high-molecular-weight bifunctional molecules.
Workflow & Pathway Visualization
The following diagrams illustrate the chemical synthesis workflow for incorporating the linker, followed by the biological signaling pathway of the resulting bifunctional molecule.
Fig 1: Three-step synthesis workflow utilizing methyl 2-(chloromethyl)isonicotinate.
Fig 2: PROTAC-mediated degradation pathway driven by the synthesized bifunctional molecule.
Quantitative Data & Reaction Optimization
To ensure reproducibility, the following table summarizes the optimized quantitative parameters for the three-stage linker integration process.
| Reaction Step | Reagents & Conditions | Typical Yield | Critical Optimization Parameter (Causality) |
| 1. N-Alkylation | NaH (1.5 eq), TBAI (0.1 eq), DMF, 0 °C to RT | 65–85% | TBAI acts as a phase-transfer catalyst; in situ Finkelstein conversion to an iodide accelerates the |
| 2. Saponification | LiOH·H | >90% | Strict temperature control (RT) prevents premature decarboxylation of the electron-deficient pyridine acid. |
| 3. Amide Coupling | HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT | 50–75% | Pre-activation of the acid for 10 min minimizes epimerization and maximizes coupling efficiency to the amine. |
Detailed Experimental Protocols
A robust protocol must be a self-validating system . Do not proceed to subsequent steps without confirming the In-Process Controls (IPC) outlined below. The following methodology is adapted from validated target engagement assays for RAS proteins[1].
Step 1: N-Alkylation of the Pharmacophore
-
Causality: Sodium hydride (NaH) is utilized to deprotonate the target pharmacophore (e.g., 1H-indole-6-carbonitrile), creating a strong nucleophile. Tetrabutylammonium iodide (TBAI) is added as a critical catalyst; it undergoes a Finkelstein reaction with the chloromethyl group, generating a highly reactive iodomethyl intermediate that accelerates the substitution and minimizes degradation of the linker.
-
Procedure:
-
Dissolve the pharmacophore (1.0 eq, e.g., 3.9 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere. Chill to 0 °C using an ice bath.
-
Add NaH (1.5 eq, 60% dispersion in mineral oil) portion-wise. Stir for 15 minutes until hydrogen evolution ceases.
-
Add methyl 2-(chloromethyl)isonicotinate hydrochloride (1.0 eq) and TBAI (0.1 eq).
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (RT) and stir for an additional 3 hours.
-
Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via silica gel chromatography.
-
-
Self-Validation (IPC): Analyze the crude mixture via LC-MS. The reaction is complete when the starting material mass is depleted and the total ion chromatogram (TIC) shows a dominant peak corresponding to the
of the ester-linked intermediate.
Step 2: Saponification of the Ester
-
Causality: Lithium hydroxide (LiOH) is preferred over sodium hydroxide because the lithium cation coordinates the pyridine nitrogen and the carbonyl oxygen, effectively directing the hydroxide attack. The reaction is kept strictly at room temperature to prevent the thermal decarboxylation that frequently plagues pyridine-4-carboxylic acids.
-
Procedure:
-
Dissolve the ester intermediate from Step 1 (1.0 eq) in a 2:1 mixture of THF and deionized water.
-
Add LiOH·H
O (3.0 eq) in a single portion. -
Stir vigorously at RT for 2–4 hours.
-
Workup: Evaporate the THF under reduced pressure. Chill the remaining aqueous layer and carefully acidify to pH 3–4 using 1M HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.
-
-
Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The ester starting material (
) should completely disappear, replaced by a baseline spot (the carboxylic acid). LC-MS must confirm the exact mass shift corresponding to the loss of the methyl group ( Da).
Step 3: Amide Coupling to the Functional Element
-
Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming amides from sterically hindered or electron-deficient carboxylic acids. A 10-minute pre-activation step is mandated to fully convert the acid to the active OAt ester before the amine (e.g., an E3 ligase ligand or fluorophore) is introduced, maximizing the yield.
-
Procedure:
-
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at RT for exactly 10 minutes (Pre-activation phase).
-
Add the amine-bearing functional element (1.1 eq). Stir at RT for 2 hours.
-
Workup: Dilute the reaction with water and extract with Ethyl Acetate. Wash the organic layer sequentially with saturated NaHCO
, water, and brine. Dry over Na SO and concentrate. Purify the final bifunctional molecule via preparative HPLC.
-
-
Self-Validation (IPC): Analytical HPLC must show >95% purity at 254 nm. High-Resolution Mass Spectrometry (HRMS) is required to confirm the exact mass of the final synthesized probe before transitioning to biological assays.
References
-
[1] Title: Target engagement assay for ras proteins (WO2022047186A1) Source: Google Patents URL:
-
[2] Title: PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components Source: ACS Chemical Biology URL:[Link]
Sources
Application Note: Thiol Alkylation using Methyl 2-(chloromethyl)isonicotinate hydrochloride
Abstract & Chemical Context
This guide details the optimized protocol for the S-alkylation of thiols using Methyl 2-(chloromethyl)isonicotinate hydrochloride (CAS: 125398-17-6). This reagent serves as a critical bifunctional building block in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTAC linkers.
The molecule features two distinct reactive centers:[1]
-
The Chloromethyl Group (Position 2): A highly reactive electrophile susceptible to
displacement. The electron-deficient pyridine ring enhances the electrophilicity of the methylene carbon. -
The Methyl Ester (Position 4): A masked carboxylic acid suitable for subsequent amidation or hydrolysis, allowing for orthogonal synthetic strategies.
Mechanistic Insight
The reaction proceeds via a classical
Figure 1: Mechanistic pathway for the base-mediated S-alkylation.
Critical Experimental Parameters
Base Selection
The choice of base is pivotal. While soluble organic bases (TEA, DIPEA) are effective, inorganic carbonate bases (
| Base | Solvent | Pros | Cons | Recommended For |
| DMF/MeCN | Mild, cheap, easy removal. | Low solubility in MeCN. | Standard Protocol | |
| DMF | Higher solubility, "Cesium Effect" speeds up reaction. | Expensive. | Sterically hindered thiols | |
| DIPEA | DCM/THF | Homogeneous, fast. | Difficult to remove traces; salt formation. | Acid-sensitive substrates |
| NaH | THF/DMF | Very fast, quantitative deprotonation. | Risk of ester hydrolysis/reduction; moisture sensitive. | Unreactive thiols only |
Stoichiometry (The "HCl Correction")
A common failure mode is under-dosing the base. You must account for the HCl bound to the pyridine nitrogen.
-
Reagent: 1.0 equiv
-
Thiol: 1.0 – 1.1 equiv[1]
-
Base: 2.5 – 3.0 equiv (1.0 eq to neutralize HCl + 1.0 eq to deprotonate thiol + 0.5-1.0 eq excess to drive reaction).
Detailed Protocol (Standard Operating Procedure)
Objective: Synthesis of Methyl 2-((alkylthio)methyl)isonicotinate. Scale: 1.0 mmol (approx. 222 mg of reagent).
Materials
-
Methyl 2-(chloromethyl)isonicotinate hydrochloride (1.0 equiv)
-
Thiol (R-SH) (1.1 equiv)
-
Potassium Carbonate (
), anhydrous, -325 mesh (3.0 equiv) -
N,N-Dimethylformamide (DMF), anhydrous (Concentration: 0.2 M)
-
Ethyl Acetate (EtOAc) and Brine for workup.[1]
Step-by-Step Workflow
Figure 2: Experimental workflow for the alkylation process.
Execution Steps
-
Preparation: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Thiol Activation: Add the Thiol (1.1 mmol) and anhydrous DMF (5.0 mL). Add
(3.0 mmol, 415 mg) in one portion. Stir at Room Temperature (RT) for 10–15 minutes.-
Why? Pre-stirring ensures the thiolate anion is generated before introducing the electrophile, reducing side reactions.
-
-
Reagent Addition: Add Methyl 2-(chloromethyl)isonicotinate hydrochloride (1.0 mmol, 222 mg) to the stirring mixture.
-
Note: The solution may turn slightly yellow/cloudy as the free base is liberated and KCl precipitates.
-
-
Reaction: Stir at RT.
-
Monitoring: Check LC-MS or TLC (Hexane:EtOAc 7:3) after 1 hour. The product is usually more non-polar than the starting material.
-
Time: Typically complete in 2–4 hours. If starting material persists after 4 hours, heat to 45°C.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash with water (2 x 10 mL) to remove DMF and inorganic salts.
-
Wash with saturated Brine (1 x 10 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
The crude residue is often pure enough for the next step (>90%).
-
If purification is needed, use Flash Column Chromatography on silica gel. Gradient: 0%
40% EtOAc in Hexanes.
-
Troubleshooting & Optimization
Common Issues
-
Disulfide Formation (R-S-S-R):
-
Symptom:[2] LC-MS shows a mass of [2M-2H].
-
Cause: Oxidation of the thiol by air.
-
Solution: Degas DMF by bubbling
for 15 mins before use. Perform reaction under strict inert atmosphere.
-
-
Ester Hydrolysis (Carboxylic Acid formation):
-
Symptom:[2] Product mass [M-14] (loss of methyl) or broad peak in acidic LC-MS.
-
Cause: Wet solvent or excess hydroxide bases.
-
Solution: Use anhydrous DMF. Avoid NaOH/KOH; stick to Carbonates or DIPEA.
-
-
Incomplete Conversion:
-
Cause: The HCl salt might not be fully neutralized if the base is old/wet.
-
Solution: Ensure 3.0 equivalents of base are used. Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive Iodomethyl intermediate (
Finkelstein reaction).
-
Storage of Reagent
Methyl 2-(chloromethyl)isonicotinate hydrochloride is hygroscopic and prone to hydrolysis if left exposed.
-
Store at: -20°C or 4°C.
-
Container: Tightly sealed, preferably under inert gas.[3]
-
Stability: Stable for >1 year if kept dry.
References
-
Reagent Properties & Safety
-
General Nucleophilic Substitution Protocols
-
Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem Application Notes.
-
-
Thiol Alkylation Methodology
-
Azizi, N., et al. "A Green and Highly Efficient Alkylation of Thiols in Water." J. Iran. Chem. Soc. (2009).
-
-
Pyridine Chemistry Context
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 2-(chloromethyl)isonicotinate hydrochloride - [sigmaaldrich.com]
- 5. 125398-17-6|Methyl 2-(chloromethyl)isonicotinate hydrochloride|BLD Pharm [bldpharm.com]
- 6. methyl 2-(chloromethyl)isonicotinate hydrochloride 97% | CAS: 125398-17-6 | AChemBlock [achemblock.com]
- 7. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 8. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sioc.cas.cn [sioc.cas.cn]
Application Note: Synthesis of Phenanthroimidazole Derivatives using Isonicotinate Intermediates
The following Application Note is designed for researchers in medicinal chemistry and organic optoelectronics. It details the synthesis of phenanthroimidazole derivatives, specifically focusing on the incorporation of the pyridine moiety via isonicotinate-derived intermediates.
Executive Summary
Phenanthro[9,10-d]imidazole derivatives represent a privileged scaffold in both drug discovery (anticancer, antimicrobial) and materials science (OLEDs, chemosensors). The fusion of the electron-rich phenanthrene core with an electron-deficient pyridine ring creates a "Donor-Acceptor" (D-A) architecture. This guide details the synthesis of 2-(pyridin-4-yl)-1H-phenanthro[9,10-d]imidazole using isonicotinaldehyde—the active intermediate derived from ethyl isonicotinate. We provide a robust, self-validating protocol based on the Debus-Radziszewski reaction, optimized for high yield and purity.
Scientific Background & Rationale
The "Isonicotinate" Advantage
While phenanthroimidazoles are inherently fluorescent, the introduction of an isonicotinate motif (via the pyridine ring) serves two critical functions:
-
Electronic Modulation: The pyridine nitrogen acts as an electron-withdrawing group, facilitating Intramolecular Charge Transfer (ICT). This is crucial for tuning emission wavelengths in OLED applications.
-
Biological Pharmacophore: The pyridine ring mimics biological purines and can participate in hydrogen bonding or metal coordination (e.g., in metallodrugs), enhancing cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).
Synthetic Strategy
The synthesis relies on the Debus-Radziszewski multicomponent reaction.[1][2] Although ethyl isonicotinate is a common stable precursor, it must be reduced to isonicotinaldehyde to serve as the electrophile in this cyclization.
Reaction Pathway:
-
Activation: Phenanthrene-9,10-dione is activated by acid catalysis.
-
Imine Formation: Ammonium acetate provides ammonia in situ, forming diimine intermediates.
-
Cyclization: The isonicotinaldehyde condenses with the diimine species to close the imidazole ring.
Mechanistic Workflow
The following diagram illustrates the logical flow from the isonicotinate precursor to the final functionalized scaffold.
Figure 1: Synthetic pathway transforming the isonicotinate precursor into the final imidazole scaffold via the aldehyde intermediate.
Experimental Protocol
Materials & Reagents
-
Phenanthrene-9,10-dione (95%): Recrystallize from ethanol if dark brown impurities are visible.
-
Isonicotinaldehyde (97%): Freshly distilled or purchased. (Note: If starting from Ethyl Isonicotinate, perform DIBAL-H reduction prior to this step).
-
Ammonium Acetate (
): Analytical grade. Excess is required. -
Glacial Acetic Acid: Solvent and catalyst.[3]
-
Aniline (Optional): For
-substituted derivatives (replaces one equivalent of ).
Protocol: One-Pot Synthesis of 2-(Pyridin-4-yl)-1H-phenanthro[9,10-d]imidazole
Step 1: Reactant Charging In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine:
-
Phenanthrene-9,10-dione (1.0 mmol, 208 mg)
-
Isonicotinaldehyde (1.0 mmol, 107 mg)
-
Ammonium Acetate (10.0 mmol, 770 mg) — Note: 10x excess ensures full conversion of the dione.
-
Glacial Acetic Acid (15 mL)
Step 2: Reflux & Monitoring
-
Attach a reflux condenser.
-
Heat the mixture to 110°C (Reflux) with vigorous stirring.
-
Time: 4–6 hours.
-
Visual Check: The deep orange/red color of the dione will fade, shifting toward a lighter yellow/fluorescent solution.
-
TLC Monitoring: Use Ethyl Acetate:Hexane (3:2). The product will appear as a highly fluorescent spot under UV (365 nm) with
.
Step 3: Workup & Precipitation
-
Cool the reaction mixture to room temperature.
-
Pour the solution slowly into 200 mL of ice-cold water with stirring.
-
A pale yellow precipitate will form immediately.
-
Adjust pH to ~7-8 using Ammonium Hydroxide (
) dropwise. Crucial: Neutralization ensures the pyridine ring is deprotonated, improving precipitation.
Step 4: Filtration & Purification
-
Filter the precipitate using a Buchner funnel.
-
Wash with water (3 x 20 mL) to remove residual acetic acid and ammonium salts.
-
Purification: Recrystallize from Ethanol/DMF (9:1 mixture).
-
Yield: Typical yields range from 85% to 92%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation | Ensure pH is neutral (7-8) during workup; pyridine salts are water-soluble. |
| Dark Product | Oxidation of amine/dione | Perform reaction under |
| Starting Material Remains | Insufficient Ammonia | Increase |
Characterization & Validation
To validate the structure, specific spectral signatures must be identified.
NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
-
Imidazole N-H: A broad singlet typically appearing between 13.5 – 14.0 ppm . Its presence confirms the formation of the imidazole ring (if not N-substituted).
-
Phenanthrene Protons: Multiplets in the 8.4 – 8.9 ppm range (protons adjacent to the imidazole ring are deshielded).
-
Pyridine Protons: Two doublets at approx 8.7 ppm (H-2, H-6) and 8.1 ppm (H-3, H-5), integrating for 2 protons each.
Photophysical Properties
The isonicotinate derivative exhibits solvatochromism due to the pyridine nitrogen.
| Solvent | Stokes Shift (nm) | Quantum Yield ( | ||
| Toluene | 365 | 415 | 50 | 0.85 |
| DCM | 368 | 428 | 60 | 0.78 |
| DMSO | 372 | 455 | 83 | 0.65 |
Table 1: Representative photophysical data showing the bathochromic shift in polar solvents, indicative of ICT character.
References
-
Review of Synthesis: Zhang, Y., et al. "Synthesis and characterization of phenanthroimidazole derivatives for applications in organic electroluminescent devices."[4] Journal of Materials Chemistry, 2011. Link
-
Mechanistic Insight: Kulhanek, J., et al. "Imidazole derivatives: The relation between structure and non-linear optical properties." Dyes and Pigments, 2012. Link
-
Bioactivity: Wang, S., et al. "Synthesis and biological evaluation of phenanthroimidazole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2015. Link
-
Debus-Radziszewski Reaction: "Debus-Radziszewski Imidazole Synthesis." Organic Chemistry Portal. Link
Sources
Application Note: High-Purity Isolation of Methyl 2-(chloromethyl)isonicotinate Free Base
Abstract & Strategic Significance
Methyl 2-(chloromethyl)isonicotinate is a versatile pyridine building block utilized in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition and neurological pathways. It is commercially supplied as the hydrochloride salt (CAS: 125398-17-6) to ensure shelf stability.
The Challenge: While the salt is stable, most nucleophilic substitution reactions (e.g., aminations, thiol alkylations) require the free base form to proceed efficiently or to avoid consuming the nucleophile as a base. However, the free base of chloromethylpyridines is inherently unstable. It is prone to self-alkylation (intermolecular quaternization), leading to the formation of insoluble dark polymers or dimers. Furthermore, the methyl ester moiety is susceptible to hydrolysis under the strong basic conditions often used for neutralization.
The Solution: This protocol details a controlled, biphasic neutralization strategy designed to liberate the free base at low temperature (
Chemical Properties & Safety Profile[1][2][3][4]
Physicochemical Data
| Property | Specification | Notes |
| Compound Name | Methyl 2-(chloromethyl)isonicotinate HCl | Salt Form |
| CAS Number | 125398-17-6 | |
| MW (Salt) | 222.07 g/mol | |
| MW (Free Base) | 185.61 g/mol | Target Species |
| pKa (Pyridine N) | ~3.3 | Estimated based on methyl isonicotinate |
| Appearance (Base) | Colorless to pale yellow oil | Darkens upon decomposition |
| Solubility (Base) | DCM, EtOAc, THF, Et2O | Poor water solubility |
Critical Safety Warnings (HSE)
-
Vesicant Hazard: Chloromethylpyridines are potent alkylating agents. They mimic nitrogen mustards and can cause severe skin blistering and respiratory damage. Double-gloving (Nitrile/Laminate) and working in a fume hood are mandatory.
-
Lachrymator: Vapors may be irritating to eyes.[1]
-
Corrosive: The hydrochloride salt is acidic and corrosive.
Experimental Protocol
Reagents & Equipment
-
Starting Material: Methyl 2-(chloromethyl)isonicotinate hydrochloride.
-
Solvent: Dichloromethane (DCM), HPLC Grade (Pre-cooled to 0°C).
-
Base: Saturated Sodium Bicarbonate (
) solution (approx. 10% w/v). -
Drying Agent: Anhydrous Sodium Sulfate (
).[2] -
Equipment: Separatory funnel, rotary evaporator, ice-water bath.
Step-by-Step Procedure
Step 1: Preparation of the Biphasic System
-
Weigh the required amount of Methyl 2-(chloromethyl)isonicotinate hydrochloride (e.g., 1.0 g, 4.5 mmol) into a flask.
-
Add 20 mL of cold DCM (0°C) . The salt will likely remain suspended.
-
Place the flask in an ice bath.
Step 2: Controlled Neutralization
-
Slowly add 20 mL of saturated
solution to the DCM suspension with vigorous stirring.-
Rationale:
(pH ~8.5) is strong enough to deprotonate the pyridine (pKa ~3.3) but mild enough to prevent hydrolysis of the methyl ester or the chloromethyl group.
-
-
Stir vigorously for 10–15 minutes at 0–5°C.
-
Observation: Evolution of
gas will occur. The solid salt should dissolve as it converts to the lipophilic free base and partitions into the DCM layer.
-
Step 3: Phase Separation & Extraction
-
Transfer the mixture to a cold separatory funnel.
-
Separate the lower organic layer (DCM) into a clean flask kept on ice.
-
Extract the aqueous layer once more with 10 mL of cold DCM to ensure quantitative recovery.
-
Combine the organic layers.[2]
Step 4: Drying & Isolation
-
Wash the combined organic phase with 10 mL of cold Brine (saturated NaCl) to remove residual water.
-
Dry over anhydrous
for 5 minutes. -
Filter the solution into a tared round-bottom flask.
-
Concentration: Evaporate the solvent using a rotary evaporator.
-
Critical Parameter: Bath temperature must NOT exceed 25°C . Use a high vacuum to remove DCM quickly at low temperature.
-
Stop Point: Do not dry to absolute "bone dryness" if not necessary. Leaving a trace of solvent can improve stability.
-
Quality Control (QC)
-
TLC: Run on Silica Gel (50% EtOAc/Hexanes). The free base will have a higher
than the salt (which stays at the baseline) and should appear as a single UV-active spot. -
NMR:
NMR in should show the disappearance of the broad proton signal and sharp aromatic peaks.
Stability & Storage (The "Self-Alkylation" Trap)
Crucial Insight: The free base of 2-(chloromethyl)pyridines is thermodynamically unstable in concentrated forms. The pyridine nitrogen of one molecule can nucleophilically attack the chloromethyl carbon of another, displacing chloride.
Storage Protocol:
-
Immediate Use: Ideally, use the free base solution in DCM directly in the next step without full evaporation.
-
Short-Term Storage: If isolation is required, store as a dilute solution in a non-nucleophilic solvent (e.g., DCM or Toluene) at -20°C .
-
Avoid: Do not store as a neat oil at room temperature. It will turn into a dark, insoluble tar within hours/days.
Visual Workflow (Graphviz)
Figure 1: Operational workflow for the isolation of the free base, emphasizing temperature control and phase separation.
References
-
PubChem. (n.d.).[3] Methyl isonicotinate | C7H7NO2.[1][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Reddit r/ChemHelp. (2025).[7] Removal of HCl from 2-(chloromethyl)pyridine. Discussion on stability and neutralization strategies. Retrieved October 26, 2023, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl isonicotinate | 2459-09-8 [chemicalbook.com]
- 5. Methyl isonicotinate | C7H7NO2 | CID 227085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl isonicotinate CAS#: 2459-09-8 [m.chemicalbook.com]
- 7. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Self-Polymerization of Chloromethyl Pyridine Derivatives
Welcome to the technical support center for handling chloromethyl pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive yet versatile intermediates. The inherent reactivity of the chloromethyl group, while synthetically useful, also presents a significant challenge: the propensity for self-polymerization. This document provides in-depth, field-proven insights and practical solutions to help you mitigate this issue, ensuring the integrity of your starting materials and the success of your experiments.
Section 1: Understanding the Instability – The "Why"
Q1: What is the fundamental mechanism driving the self-polymerization of chloromethyl pyridine derivatives?
A1: The self-polymerization of chloromethyl pyridine derivatives is primarily driven by their bifunctional nature. Each molecule contains both a nucleophilic site (the pyridine nitrogen) and a highly reactive electrophilic site (the benzylic carbon of the chloromethyl group).[1]
The process can be understood as a series of intermolecular Friedel-Crafts-type alkylation reactions:
-
Initiation: The lone pair of electrons on the nitrogen atom of one pyridine molecule attacks the electrophilic carbon of the chloromethyl group of a second molecule.
-
Propagation: This nucleophilic substitution reaction forms a pyridinium salt dimer and releases a chloride ion. If a base is present, or if another pyridine molecule acts as a base, the resulting pyridinium ion can be deprotonated, but more commonly, the reaction proceeds with the formation of oligomers and polymers. The chain continues to grow as more monomers add to the reactive ends.
This reaction is often accelerated by heat, light, and the presence of trace impurities that can act as catalysts. The free base form of the derivative is significantly more reactive than its hydrochloride salt because the nitrogen's nucleophilicity is not masked by protonation.[2]
Caption: Proposed mechanism of self-polymerization.
Section 2: Frequently Asked Questions (FAQs) – Proactive Prevention
Q2: I have just received my chloromethyl pyridine derivative. How should I store it for maximum stability?
A2: Proper storage is the most critical step in preventing polymerization. Upon receipt, the material should be stored in a tightly sealed container in a cool, dry, and dark environment.[3][4] For long-term stability, storage at 2-8°C is highly recommended.[5] Some sources even suggest storage at -20°C for extended periods.[6] Additionally, storing the container under an inert atmosphere, such as argon or nitrogen, will prevent oxidation that can generate radical species capable of initiating polymerization.[5][7]
Q3: Should I use the free base or the hydrochloride salt of the chloromethyl pyridine?
A3: Whenever possible, you should opt for the hydrochloride salt form. The protonation of the pyridine nitrogen to form the salt significantly reduces its nucleophilicity, thereby inhibiting the primary pathway for self-polymerization.[2] This makes the hydrochloride salt considerably more stable and easier to handle than the corresponding free base.[1][2] If your reaction requires the free base, it is best to generate it in situ or use it immediately after neutralization, minimizing the time it spends in its more reactive state.
Q4: Can I add a polymerization inhibitor? If so, which one and at what concentration?
A4: Yes, adding an inhibitor can be an effective secondary measure, particularly if you need to store the compound in solution or as a purified free base for a short period. While specific data for chloromethyl pyridines is limited, principles from analogous reactive monomers can be applied.[5] Radical inhibitors are typically used.
| Inhibitor | Recommended Concentration (ppm) | Mechanism of Action |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Scavenges free radicals, preventing radical-initiated polymerization. |
| Hydroquinone (HQ) | 100 - 1000 | Acts as a radical trap. Often requires trace oxygen to be effective. |
Note: The chosen inhibitor should not interfere with your downstream application. Always perform a small-scale test to ensure compatibility.
Q5: What are the key visual signs of polymerization I should look out for?
A5: Regular visual inspection of your material is a crucial quality control step. Signs that self-polymerization may have initiated include:
-
Increased Viscosity: The material, if liquid, will become noticeably thicker or may even solidify completely.[5]
-
Discoloration: The appearance of a yellow, brown, or black color in a previously colorless or pale-yellow sample is a strong indicator of degradation and polymerization.
-
Precipitation/Cloudiness: The formation of insoluble particles, haziness, or cloudiness in a solution.[5]
-
Changes in Solubility: The polymerized material will have different solubility profiles than the pure monomer. You may find that the material no longer fully dissolves in a solvent it was previously soluble in.
Section 3: Troubleshooting Guide – Reactive Solutions
Q6: My solution of 2-chloro-5-(chloromethyl)pyridine has turned dark and viscous. What happened and what should I do?
A6: This is a classic sign of advanced self-polymerization. The material has likely formed oligomers or polymers, rendering it impure and unsuitable for most stoichiometric reactions. At this stage, the material is likely compromised. It is strongly recommended to discard the batch according to your institution's safety protocols and start with fresh, properly stored material.[4] Attempting to use this material will lead to inaccurate reagent quantification, low yields, and difficult purification.
Q7: I suspect minor polymerization has occurred (slight discoloration). Can I still use the material? How can I purify it?
A7: If polymerization is minimal, purification may be possible, but proceed with caution. The primary methods are vacuum distillation or column chromatography.
-
Vacuum Distillation: This is suitable for removing low-molecular-weight oligomers from the monomer. It is critical to perform the distillation at the lowest possible temperature to avoid thermally inducing further polymerization. Adding a non-volatile inhibitor like BHT to the distillation flask is advisable.
-
Column Chromatography: Purification on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can separate the monomer from more polar oligomers and baseline polymeric material.[8] However, be aware that closely related oligomers can sometimes be difficult to separate from the monomer.[9] After purification, the solvent should be removed under reduced pressure at low temperature, and the product should be stored immediately under recommended conditions.
Q8: My reaction yield is consistently low, and I'm getting a lot of insoluble, tar-like material. Is this polymerization?
A8: This is highly likely. If your reaction conditions involve heat or the use of a strong base, you may be inadvertently accelerating the self-polymerization of your starting material.
-
Review Your Conditions: Lower the reaction temperature. Even running the reaction at room temperature or 0°C instead of reflux can dramatically reduce polymerization.[9]
-
Choice of Base: If a base is required to scavenge acid (e.g., HCl), use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). Avoid strong, unhindered bases like sodium hydroxide or potassium carbonate where possible, as they can deprotonate the hydrochloride salt to the highly reactive free base.[8][10]
-
Rate of Addition: Add the chloromethyl pyridine derivative slowly to the reaction mixture to keep its instantaneous concentration low, favoring the desired intermolecular reaction over self-polymerization.
Section 4: Protocols & Best Practices
Protocol 4.1: Recommended Storage and Handling Procedure
-
Upon receipt, log the material and immediately transfer it to a designated cold storage unit (2-8°C).
-
Ensure the container cap is tightly sealed. For added protection, wrap the cap with Parafilm®.
-
Place the container inside a secondary, opaque container or an amber bag to protect it from light.[5]
-
If the material is to be stored for more than 6 months, consider flushing the headspace of the container with an inert gas like argon before sealing.
-
Before use, allow the container to warm to room temperature while still sealed to prevent condensation of atmospheric moisture, which can hydrolyze the compound and promote degradation.
-
Weigh out the required amount quickly in a well-ventilated fume hood and promptly return the stock container to cold storage.[3]
Protocol 4.2: General Procedure for Nucleophilic Substitution
-
Dissolve the nucleophile and any required base in a suitable anhydrous solvent in a flask under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
-
Dissolve the chloromethyl pyridine derivative (preferably the hydrochloride salt) in a minimal amount of anhydrous solvent.
-
Add the chloromethyl pyridine solution dropwise to the cooled, stirred reaction mixture over a period of 15-60 minutes.
-
Maintain the low temperature and monitor the reaction by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, proceed with the aqueous workup, being mindful that pH changes can affect product stability.
Section 5: Data Summary
Table 1: Recommended Storage Conditions for Chloromethyl Pyridine Derivatives
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the kinetic rate of the polymerization reaction.[5][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation, which can form radical initiators.[7] |
| Light | Store in Dark / Amber Container | Prevents photo-initiation of radical polymerization.[5] |
| Form | Hydrochloride Salt | Protonates the pyridine nitrogen, reducing its nucleophilicity.[2] |
| Inhibitor | BHT or HQ (100-1000 ppm) | Scavenges free radicals to prevent an alternative polymerization pathway. |
Section 6: Workflow Diagram
Caption: Decision workflow for assessing material stability.
References
-
Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021, July 23). MDPI. [Link]
-
SAFETY DATA SHEET - 2-Chloromethylpyridine hydrochloride. (2012, May 3). Fisher Scientific. [Link]
Sources
- 1. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]
- 2. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Handling Pyridine Hydrochloride in Synthesis
Introduction: The "Sticky" Reality of Py·HCl
Welcome to the technical support hub for Pyridine Hydrochloride. If you are here, you are likely facing one of two problems: your reagent has turned into a puddle of liquid, or your demethylation reaction has stalled at 180°C.
Pyridine hydrochloride is a valuable reagent, particularly for the cleavage of aryl methyl ethers (demethylation) and as a high-temperature protic solvent. However, it is deliquescent , meaning it absorbs enough atmospheric moisture to dissolve itself.
This guide moves beyond standard SDS data to address the operational challenges of using Py·HCl. We focus on restoring reagent integrity, maintaining stoichiometry, and executing high-yield workups.
Module 1: Pre-Synthesis & Handling (The Intake Phase)
Troubleshooting Guide: Reagent Preparation
Q: My Pyridine Hydrochloride bottle looks like a liquid or a wet sludge. Is it ruined? A: No, it is not chemically degraded, but it is thermodynamically compromised. The "liquid" is a concentrated aqueous solution of Py·HCl. You cannot use this directly for high-temperature reactions because water lowers the boiling point and inhibits the nucleophilicity of the chloride ion.
Q: Can I just dry it in a vacuum oven? A: Proceed with Caution. Py·HCl has a significant vapor pressure and sublimes easily under high vacuum/heat. You risk coating the inside of your vacuum oven and pump with corrosive salt.
-
Recommendation: Use azeotropic distillation for bulk drying.
Protocol: Azeotropic Drying of Py·HCl
Use this method if your salt is wet/clumped.
-
Dissolution: Place the wet Py·HCl in a round-bottom flask. Add Toluene (approx. 3-5 mL per gram of salt). Toluene forms an azeotrope with water (boiling at ~85°C) and also with pyridine (boiling at ~110°C), but it effectively carries water over first.
-
Dean-Stark Setup: Attach a Dean-Stark trap and a reflux condenser.
-
Reflux: Heat to reflux. Water will collect in the trap. Continue until the distillate is clear and no water droplets separate.
-
Isolation:
-
Cool the mixture. Py·HCl is insoluble in cold toluene and will precipitate as a white crystalline solid.
-
Filter rapidly under an inert atmosphere (Schlenk filtration or rapid Buchner funnel transfer).
-
Wash with dry ether/pentane to remove toluene residues.
-
-
Validation: Take a melting point. Dry Py·HCl melts sharply at 144–146°C . If it melts <140°C, it is still wet.
Visual Workflow: The Drying Decision Tree
Figure 1: Decision matrix for handling Py·HCl based on its hydration state. Toluene azeotrope is the most robust method for recovering "liquefied" salts.
Module 2: Reaction Optimization (The Process Phase)
FAQ: Demethylation Mechanics
Q: Why did my demethylation stop at 50% conversion? I heated it to 180°C. A: The reaction likely "froze" due to moisture or insufficient temperature.
-
The Temperature Factor: Efficient demethylation requires the internal melt temperature to reach 200–210°C . If the salt contains water, the reflux temperature is capped by the water content (often <150°C), which is insufficient to overcome the activation energy barrier.
-
The Nucleophile Factor: The reaction mechanism is SN2. The chloride ion (Cl⁻) attacks the methyl group. Water forms a solvation shell around the Cl⁻, stabilizing it and drastically reducing its nucleophilicity (making it "lazy").
Q: Can I use a microwave reactor? A: Yes, and it is often superior. Microwave irradiation couples efficiently with the ionic melt, allowing rapid superheating to 220°C without the slow thermal lag of oil baths. This minimizes the time the substrate is exposed to harsh acidic conditions, reducing tar formation.
Data: Impact of Water on Reaction Efficiency
| Parameter | Dry Py·HCl System | Wet Py·HCl System (>5% water) |
| Melt Temperature | >210°C | <160°C (Reflux limited) |
| Nucleophile | Cl⁻ (Naked, Reactive) | Cl⁻ • (H₂O)ₙ (Solvated, Sluggish) |
| Typical Time | 1–3 Hours | 12–24 Hours (or stalled) |
| By-products | Minimal | Polymerization/Tars (due to long heat exposure) |
Mechanistic Visualization
Figure 2: Mechanistic pathway showing how water acts as a dual inhibitor: it lowers thermal energy and deactivates the chloride nucleophile.
Module 3: Workup & Isolation (The Output Phase)
Troubleshooting Guide: Removing the "Stench"
Q: How do I get rid of the pyridine after the reaction? It tails on my TLC and smells. A: Pyridine is miscible with water and organic solvents, making it tricky. Do not rely on rotary evaporation alone (BP 115°C). Use chemical sequestering.
Protocol: The Copper Sulfate Wash (The "Blue-to-Purple" Trick)
Best for acid-sensitive products where HCl washing is not an option.
-
Quench: Pour the hot reaction melt into ice water. (Caution: Exothermic!).
-
Extraction: Extract the product into Ethyl Acetate or DCM.
-
The Wash: Wash the organic layer with 10% aqueous CuSO₄ (Copper Sulfate) solution.[1]
-
Observation: The blue CuSO₄ solution will turn purple/dark blue as it complexes with pyridine.
-
-
Repeat: Repeat the CuSO₄ wash until the aqueous layer remains light blue. This indicates all pyridine has been pulled from the organic phase.
-
Finalize: Wash with water, then brine, dry over Na₂SO₄, and concentrate.
Q: What if my product is an amine (basic)? A: The CuSO₄ method might complex your product too.
-
Alternative: Use azeotropic removal .[2] Add Toluene or Heptane to your crude oil and rotovap. Repeat 3x. The pyridine will co-distill with the solvent.
Safety Note: Corrosivity & Off-Gassing
-
HCl Release: At reaction temperatures (>180°C), Py·HCl is essentially dissociating. Significant HCl gas will be evolved. All reactions must be vented through a scrubber (NaOH trap) to prevent corrosion of fume hood ductwork.
-
Glassware: Joints can seize due to resolidified salt. Use Teflon sleeves or high-temp grease on all ground glass joints.
References
-
TCI Chemicals. Product Specification: Pyridine Hydrochloride (CAS 628-13-7).[3][4][5][6][7] Retrieved from .
-
Frontier, A. How To: Remove Residual Water and Solvents. University of Rochester, Department of Chemistry. Retrieved from .
-
BenchChem. Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from .
-
Lange, J., et al. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation.J. Chem. Res., 2000. Retrieved from .
-
Thermo Fisher Scientific. Safety Data Sheet: Pyridine Hydrochloride. Retrieved from .
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Stability and Handling of Methyl 2-(chloromethyl)isonicotinate in Aqueous Basic Solutions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals who are utilizing methyl 2-(chloromethyl)isonicotinate in their synthetic workflows. The unique reactivity of this molecule, while beneficial for introducing the isonicotinate scaffold, presents specific stability challenges, particularly in aqueous basic environments. This document provides an in-depth analysis of its reactivity, troubleshooting for common experimental issues, and validated protocols to ensure successful and reproducible outcomes.
Core Reactivity in Aqueous Basic Media: A Dual Challenge
Methyl 2-(chloromethyl)isonicotinate is a bifunctional molecule featuring two primary sites susceptible to nucleophilic attack under basic conditions: the electrophilic carbon of the chloromethyl group and the carbonyl carbon of the methyl ester. The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to nucleophilic substitution.[1] Consequently, when dissolved in an aqueous basic solution (e.g., containing NaOH, KOH, or even basic carbonates), the compound primarily undergoes two competing degradation pathways.
-
Pathway A: Sₙ2 Substitution: The hydroxide ion (OH⁻), a strong nucleophile, attacks the benzylic-like carbon of the chloromethyl group. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction that displaces the chloride ion, leading to the formation of methyl 2-(hydroxymethyl)isonicotinate .[2][3] This is often an undesired byproduct in reactions where an amine or other nucleophile is intended to react at this site.
-
Pathway B: Saponification (Ester Hydrolysis): The hydroxide ion also attacks the electrophilic carbonyl carbon of the methyl ester. This leads to the hydrolysis of the ester, a process known as saponification, yielding methanol and the 2-(chloromethyl)isonicotinate salt . This reaction is generally irreversible and results in a more polar, water-soluble compound that may be difficult to extract using organic solvents.
These two pathways can occur concurrently, and the product of one pathway can subsequently undergo the other, leading to a complex mixture of products, including the fully hydrolyzed 2-(hydroxymethyl)isonicotinate salt .
Frequently Asked Questions (FAQs)
Q1: My reaction with an amine nucleophile in aqueous sodium carbonate is giving a very low yield. What is happening?
This is a classic case of competitive nucleophilic attack. The hydroxide ions present in the aqueous carbonate solution are competing with your amine nucleophile to react with the highly electrophilic chloromethyl group.[1] Furthermore, depending on the pH, a portion of your amine nucleophile may be deprotonated, reducing its effective concentration. The result is a mixture of your desired product and the undesired methyl 2-(hydroxymethyl)isonicotinate byproduct.
Q2: I've observed an unexpected polar compound in my crude product that doesn't extract well into ethyl acetate. What could it be?
This is highly indicative of ester hydrolysis (saponification). The reaction of the methyl ester with the base creates a carboxylate salt, such as potassium 2-(chloromethyl)isonicotinate. Carboxylate salts are significantly more polar and have high water solubility compared to the starting ester, making them difficult to extract with common non-polar organic solvents. A study on the related methylnicotinate showed that its major degradation product in aqueous solution is the corresponding carboxylic acid.[4][5]
Q3: How can I perform a nucleophilic substitution on the chloromethyl group without degrading the molecule?
The most effective strategy is to eliminate water and aqueous bases from your reaction system. Using a polar, aprotic solvent like DMF or acetonitrile with a non-nucleophilic organic base (e.g., DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃) is the standard approach.[1] These conditions favor the desired nucleophilic substitution by your reagent of interest while minimizing the competing side reactions. See Protocol 2 for a recommended procedure.
Q4: Is the compound stable in any aqueous solution?
The compound shows significantly greater stability in neutral or acidic aqueous solutions. The hydrochloride salt form itself (CAS 125398-17-6) indicates stability under acidic conditions.[6][7] While slow hydrolysis of the ester can still occur over extended periods, it is drastically slower than in basic media.[4] For short-term manipulations in solution, using a slightly acidic buffer (pH 4-6) is advisable if an aqueous environment is unavoidable.
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Action & Scientific Rationale |
| Low yield of desired N-alkylated or O-alkylated product. | Competitive Sₙ2 reaction with hydroxide ions. | Action: Switch to a non-aqueous system. Use a polar aprotic solvent (DMF, CH₃CN) and an anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N).Rationale: This eliminates the competing hydroxide nucleophile, ensuring that the chloromethyl group reacts exclusively with your target nucleophile. |
| Significant formation of a water-soluble byproduct. | Saponification of the methyl ester. | Action: Perform the reaction at lower temperatures (0 °C to RT). Avoid strong bases like NaOH or KOH. If possible, use a milder base that is sufficient to deprotonate your nucleophile but not strong enough to rapidly hydrolyze the ester.Rationale: Ester hydrolysis is temperature-dependent. Lowering the temperature will decrease the rate of this undesired side reaction more significantly than the desired Sₙ2 reaction in many cases. |
| Inconsistent results and appearance of multiple unknown spots on TLC. | Degradation of starting material before or during the reaction. | Action: Confirm the purity of methyl 2-(chloromethyl)isonicotinate via ¹H NMR or LC-MS before use. Store the compound under an inert atmosphere at low temperatures (-20°C is recommended).[7] Prepare reaction solutions freshly and use them promptly.[8] Rationale: The compound is highly reactive. Improper storage can lead to slow decomposition, introducing impurities that complicate subsequent reactions. |
| Reaction fails to proceed even in an anhydrous system. | Insufficient basicity to deprotonate the nucleophile. | Action: Choose a base with a pKa high enough to deprotonate your nucleophile effectively. For weakly acidic nucleophiles (e.g., some phenols or secondary amines), a stronger base like cesium carbonate or sodium hydride might be necessary.Rationale: The Sₙ2 reaction requires a sufficiently nucleophilic species. If the chosen base is too weak to generate the anionic form of your nucleophile, the reaction rate will be negligible. |
Recommended Experimental Protocols
Protocol 1: Monitoring Stability in a User-Defined Aqueous Basic Solution via HPLC
This protocol allows a user to quantify the stability of the title compound under their specific experimental conditions.
-
Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of methyl 2-(chloromethyl)isonicotinate in acetonitrile.
-
Preparation of Reaction Buffer: Prepare the aqueous basic solution of interest (e.g., 0.1 M sodium carbonate in water).
-
Initiation of Experiment: At t=0, add 100 µL of the stock solution to 900 µL of the reaction buffer in a sealed vial and mix thoroughly. The final concentration will be 0.1 mg/mL.
-
Time-Point Analysis: Immediately inject a 10 µL aliquot into an HPLC system (t=0). Repeat injections at set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 260 nm.
-
-
Data Analysis: Plot the peak area of the starting material against time to determine its rate of disappearance. Monitor for the appearance of new peaks corresponding to the degradation products.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine in a Non-Aqueous System
This protocol provides a robust method for reacting an amine with the title compound, avoiding the issues of aqueous instability.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine nucleophile (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Electrophile: Cool the stirring suspension to 0 °C in an ice bath. Add a solution of methyl 2-(chloromethyl)isonicotinate (1.1 eq.) in a small amount of anhydrous DMF dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with saturated brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Summary Data Table
| Parameter | Information | Reference(s) |
| Compound Name | Methyl 2-(chloromethyl)isonicotinate | [9] |
| CAS Number | 125104-36-1 (free base), 125398-17-6 (HCl salt) | [6][9] |
| Molecular Formula | C₈H₈ClNO₂ | [9] |
| Molecular Weight | 185.61 g/mol | [9] |
| Primary Reactive Site (Sₙ2) | Chloromethyl group at the 2-position | [1] |
| Secondary Reactive Site | Methyl ester (saponification) | [4] |
| Primary Degradation Product (Sₙ2) | Methyl 2-(hydroxymethyl)isonicotinate | N/A |
| Primary Degradation Product (Saponification) | 2-(chloromethyl)isonicotinate salt | N/A |
| Incompatible With | Strong bases, aqueous alkaline solutions, oxidizing agents. | [10] |
| Recommended Storage | Store under an inert atmosphere in a freezer (-20°C). | [7][8] |
References
-
Ross, B.M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
-
PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]
-
LibreTexts Chemistry. 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. [Link]
-
Mol-Instincts. What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. askthenerd.com [askthenerd.com]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. methyl 2-(chloromethyl)isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Troubleshooting Low Yields in the Amination of Chloromethyl Isonicotinates
Introduction
The nucleophilic substitution of chloromethyl isonicotinates with primary or secondary amines is a fundamental transformation in medicinal chemistry and materials science, providing a key route to N-substituted methyl isonicotinate derivatives. While appearing straightforward as a typical SN2 reaction, this process is frequently plagued by low yields, complex side reactions, and purification difficulties. This guide provides a structured, in-depth approach to diagnosing and resolving the common issues encountered during this critical synthesis, empowering researchers to optimize their reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized by common problem areas. Each question is addressed with an explanation of the underlying chemical principles and a set of actionable solutions.
Category 1: Reagent Quality, Stability, and Stoichiometry
Q1: My reaction is sluggish or fails to initiate. Could my starting materials be the problem?
A1: Absolutely. The stability and purity of both the chloromethyl isonicotinate and the amine are paramount.
-
Chloromethyl Isonicotinate Stability: The starting material, often used as a hydrochloride salt (e.g., methyl 2-(chloromethyl)isonicotinate hydrochloride), is susceptible to degradation.[1][2] The chloromethyl group is highly electrophilic and can react with atmospheric moisture, leading to hydrolysis to the corresponding alcohol. The pyridine ring itself can also participate in side reactions.
-
Expert Insight: The hydrochloride salt is generally more stable for storage than the free base. However, before use, it's crucial to ensure it is dry. Storing under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) is recommended.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your chloromethyl isonicotinate by 1H NMR. Look for the characteristic singlet of the chloromethyl protons (-CH2Cl) and ensure the absence of significant peaks corresponding to the hydroxymethyl (-CH2OH) analog.
-
Ensure Dryness: Dry the starting material under high vacuum for several hours before use, especially if it has been stored for a long time.
-
Free-Basing (If Necessary): If you are using the hydrochloride salt, it must be neutralized in situ or prior to the reaction. Failure to use a sufficient amount of base to neutralize the HCl salt and scavenge the HCl generated during the reaction is a common cause of failure.
-
-
-
Amine Purity: Amines are prone to oxidation and can absorb water and carbon dioxide from the air.
-
Troubleshooting Steps:
-
Purify the Amine: If the amine is a liquid, consider distillation. If it's a solid, recrystallization may be necessary.
-
Use High-Purity Reagents: Whenever possible, use a freshly opened bottle of high-purity amine.
-
-
Q2: I'm observing multiple products, including what appears to be a double-alkylation product. How can I improve selectivity?
A2: This is a classic issue in amination reactions, especially when using primary amines.[3] The initially formed secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the chloromethyl isonicotinate, leading to a tertiary amine.
-
Chemical Principle: The rate of the second alkylation (undesired) can compete with the rate of the first alkylation (desired). This is governed by the relative nucleophilicity of the primary vs. secondary amine and the reaction stoichiometry.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation side reactions.
-
Solutions:
-
Stoichiometry Control: Use a significant excess of the nucleophilic amine (typically 2-5 equivalents). This ensures that the electrophilic chloromethyl isonicotinate is more likely to encounter the starting amine rather than the product amine.[4]
-
Slow Addition: Add the chloromethyl isonicotinate solution slowly to a solution of the excess amine. This maintains a high concentration of the primary amine relative to the electrophile throughout the reaction, favoring the desired mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can decrease the rate of the second alkylation more significantly than the first, improving selectivity.
-
Category 2: Reaction Conditions (Solvent, Base, Temperature)
Q3: My yield is poor, and the reaction seems to stall. Is my choice of solvent optimal?
A3: Solvent selection is critical as it influences reactant solubility and the rate of the SN2 reaction.[5][6]
-
Chemical Principle: The amination of a neutral chloromethyl species by a neutral amine results in a charged ammonium salt product. Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the transition state but do not form strong hydrogen bonds with the nucleophile, which would reduce its reactivity.[5][7]
-
Solvent Selection Guide:
| Solvent | Type | Dielectric Constant (ε) | Typical Temp. Range | Comments & Cautions |
| DMF | Polar Aprotic | 37 | RT to 100°C | Excellent solvating power. Can be difficult to remove. May promote side reactions at high temperatures. |
| Acetonitrile (ACN) | Polar Aprotic | 36 | RT to 80°C | Good choice, generally easier to remove than DMF. Stabilizes SN2 transition states.[5] |
| THF | Polar Aprotic | 7.6 | RT to 65°C | Less polar, may be suitable for more lipophilic substrates. Ensure it is anhydrous. |
| DCM | Nonpolar Aprotic | 9.1 | RT | Often too nonpolar, leading to slow reaction rates unless reactants are very nonpolar. |
| Ethanol/Methanol | Polar Protic | 25 / 33 | RT to Reflux | Can work, but may lead to solvolysis (O-alkylation) as a side reaction. Protic nature can solvate and deactivate the amine nucleophile.[5] |
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar (e.g., Toluene) or protic (e.g., Ethanol) solvent with low yields, switch to DMF or Acetonitrile.
-
Ensure Anhydrous Conditions: Water can hydrolyze the starting material and interfere with the reaction. Use anhydrous solvents.
-
Check Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If not, a different solvent or a co-solvent mixture may be required.
-
Q4: Which base should I use, and how much?
A4: The base is critical for two reasons: 1) to neutralize the HCl if starting from the hydrochloride salt, and 2) to act as an acid scavenger for the HCl produced during the reaction.
-
Chemical Principle: The reaction generates one equivalent of HCl, which will protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize this acid and regenerate the free amine.
-
Base Selection:
-
Inorganic Bases (K2CO3, Cs2CO3): These are common, inexpensive, and effective. They are heterogeneous in many organic solvents, which can sometimes slow the reaction but also simplifies work-up. Potassium carbonate (K2CO3) is a standard choice.
-
Tertiary Amines (Triethylamine (TEA), DIPEA): These are organic-soluble bases. They must be non-nucleophilic to avoid competing with the desired amine. Diisopropylethylamine (DIPEA) is bulkier and less nucleophilic than TEA, making it a better choice to avoid quaternization of the base itself.
-
Stronger Bases (NaH, KHMDS): These are generally not recommended unless dealing with a very poorly nucleophilic amine. They can deprotonate other positions on the starting materials, leading to side reactions.
-
-
Protocol Recommendation:
-
If using the hydrochloride salt: Use at least 2.2 equivalents of base (e.g., K2CO3 or TEA). One equivalent neutralizes the starting salt, one equivalent scavenges the generated HCl, and a slight excess drives the reaction.
-
If using the free base of the chloromethyl isonicotinate: Use at least 1.1 equivalents of base to scavenge the generated HCl.
-
Category 3: Side Reactions and Impurity Profile
Q5: My reaction mixture turns dark, and I'm getting a complex mixture of byproducts. What's happening?
A5: Dark coloration often indicates decomposition or polymerization. The pyridine ring itself introduces unique side reaction pathways.
-
Potential Side Reactions:
-
Pyridine N-Alkylation (Quaternization): The nitrogen atom of the pyridine ring (either on the starting material or the product) can act as a nucleophile, attacking the chloromethyl group of another molecule. This leads to the formation of pyridinium salts, which are often colored and can lead to complex polymeric material.
-
Dechlorination: Reductive processes can lead to the replacement of the chlorine atom with hydrogen, a side reaction sometimes observed in the presence of certain catalysts or additives.[8]
-
Hydrolysis: As mentioned, reaction with trace water will form the corresponding alcohol, methyl 4-(hydroxymethyl)isonicotinate.
-
-
Mechanism of a Key Side Reaction: N-Alkylation
Caption: Competing pathways: desired amination vs. undesired N-alkylation.
-
Troubleshooting and Mitigation:
-
Control Temperature: Avoid high temperatures (>80-100 °C), which accelerate decomposition and side reactions.
-
Maintain Inert Atmosphere: Use an inert atmosphere (N2 or Ar) to prevent oxidative degradation.
-
Use a Bulky Base: A bulky, non-nucleophilic base like DIPEA is less likely to participate in N-alkylation side reactions compared to TEA.
-
Phase-Transfer Catalyst: In heterogeneous reactions (e.g., with K2CO3), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes accelerate the desired reaction, allowing for lower temperatures and shorter reaction times, thus minimizing side product formation.
-
Category 4: Work-up and Purification
Q6: My product is water-soluble, and I'm having trouble with the aqueous work-up and extraction.
A6: The basic nitrogen of the pyridine ring and potentially the amine substituent can make the product protonated and highly water-soluble in acidic or neutral conditions, leading to low recovery during extraction.
-
Protocol: Optimized Work-up for Water-Soluble Amines
-
Quench and Solvent Removal: Quench the reaction carefully (e.g., with water). If you used a high-boiling solvent like DMF, remove it under reduced pressure first.
-
Basify the Aqueous Layer: This is the critical step. Add a saturated solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) to the aqueous layer until the pH is > 9. This deprotonates the product, making it less water-soluble and more soluble in organic solvents.
-
Extraction with an Appropriate Solvent: Extract the basified aqueous layer multiple times (3-5x) with a suitable organic solvent. Dichloromethane (DCM) or a mixture like DCM/Isopropanol (9:1) is often more effective than ethyl acetate for extracting polar pyridine derivatives.
-
Brine Wash: Wash the combined organic extracts with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Q7: How do I remove the excess amine and other impurities during purification?
A7: Removing excess starting amine and polar byproducts often requires column chromatography.
-
Chromatography Tips:
-
Stationary Phase: Standard silica gel is often effective.
-
Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or methanol.
-
Tailing Reduction: Basic pyridine compounds can tail on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent.[9]
-
Alternative Purification: If the product is a solid, recrystallization may be a viable alternative to chromatography for achieving high purity.
-
References
-
Du, P., Zhao, J., Liu, S., & Yue, Z. (n.d.). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. Retrieved from [Link]
- Blaney, T. L. (1970). Amination of alkyl halides. U.S. Patent No. 3,542,876. Google Patents.
-
ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Request PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Tubert-Brohman, I., et al. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][10][11]oxazin-3-yl)isonicotinamide. Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. Retrieved from [Link]
-
ChemRxiv. (2022, August 16). Predicting Solvent Effects on SN2 Reaction Rates – Comparison of QM/MM, Implicit and MM Explicit Solvent Models. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
Reichert, E. C., Feng, K., Sather, A. C., & Buchwald, S. L. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some N‐substituted isonicotinamides. Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]
-
ConnectSci. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. II. Methyl 4-substituted picolinates, methyl 5-substituted picolinates, and methyl 5-substituted nicotinates. Australian Journal of Chemistry. Retrieved from [Link]
- Ishihara, Y. (1994). Process for producing aminomethylpyridine having a chlorine atom at α-. U.S. Patent No. 5,300,650. Google Patents.
-
ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]
- Fischer, R., et al. (2009). Process for the preparation on 2-aminomethylpyridine derivatives. U.S. Patent No. 7,608,720. Google Patents.
- Desbordes, P., et al. (2004). Process for the preparation of 2-aminomethylpyridine derivative. European Patent No. EP1422220A1. Google Patents.
-
ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine. Download Scientific Diagram. Retrieved from [Link]
-
Al-Jibori, S. A., et al. (n.d.). Stability of (chloromethyl)platinum(II) complexes. Journal of the Chemical Society, Dalton Transactions. RSC Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
-
MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]
-
Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
Illinois Digital Environment for Access to Learning and Scholarship (IDEALS). (2022, May 17). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. Download Citation. Retrieved from [Link]
-
PubMed. (2003, May 15). Asymmetric chloronicotinyl insecticide, 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine: preparation, resolution and biological activities toward insects and their nerve preparations. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Testing the limits of radical-anionic CH-amination: a 10-million-fold decrease in basicity opens a new path to hydroxyisoindolines via a mixed C–N/C–O-forming cascade. Chemical Science. Retrieved from [Link]
Sources
- 1. methyl 2-(chloromethyl)isonicotinate hydrochloride 97% | CAS: 125398-17-6 | AChemBlock [achemblock.com]
- 2. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3542876A - Amination of alkyl halides - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US5300650A - Process for producing aminomethylpyridine having a chlorine atom at α- - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
Technical Resource Center: Recrystallization of Methyl 2-(chloromethyl)isonicotinate HCl
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying optimal solvent systems for the recrystallization of methyl 2-(chloromethyl)isonicotinate HCl. Given the compound's specific structural features—a polar pyridinium salt, a methyl ester, and a reactive chloromethyl group—a systematic approach is required to achieve high purity and yield. This guide emphasizes foundational principles and provides actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing methyl 2-(chloromethyl)isonicotinate HCl?
A1: The main challenges stem from its molecular structure. As a hydrochloride salt, the compound is highly polar and hygroscopic, limiting its solubility in non-polar organic solvents.[1][2][3] The chloromethyl group is a reactive alkylating agent, making it susceptible to degradation by nucleophilic solvents, especially protic solvents like water or methanol, upon heating.[4] Finally, the methyl ester group carries a risk of transesterification if alcohols are used as solvents under certain conditions.
Q2: Is there a single "best" solvent for this recrystallization?
A2: It is unlikely that a single perfect solvent exists. Compounds with high polarity often exhibit poor solubility in common, low-boiling organic solvents but may be too soluble in highly polar solvents like water or methanol, leading to poor recovery.[5] A mixed-solvent system (a "good" solvent in which the compound is soluble, paired with a "bad" anti-solvent in which it is not) is often the most effective strategy.[6][7]
Q3: Can I use protic solvents like ethanol or water?
A3: Protic solvents should be used with extreme caution. While the compound's salt form may dissolve well in them, the reactive chloromethyl group can undergo solvolysis (reaction with the solvent).[4] If a protic solvent must be used (e.g., ethanol in a mixed system), it is critical to minimize the time the solution spends at high temperatures and to work quickly. Water is generally discouraged due to the high reactivity and the difficulty of removing it from the final product.[4]
Q4: My compound "oiled out" instead of crystallizing. What does this mean and how do I fix it?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[8][9] This is common when the solution is supersaturated or when the boiling point of the solvent is too high. To fix this, re-heat the mixture to redissolve the oil, add a small amount of the "good" solvent to reduce the saturation, and allow it to cool much more slowly.[8] Using a seed crystal can also help initiate proper crystal growth.[10]
Systematic Protocol for Determining the Optimal Solvent System
A successful recrystallization relies on the principle that the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[11][12][13] This protocol outlines a small-scale, systematic screening method to identify a suitable single or mixed-solvent system.
Materials & Safety:
-
Solvents for Screening: Select a range of solvents with varying polarities (see Table 1). Recommended starting points include: Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), and Toluene.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the flammability and toxicity of the solvents used.[5]
Step-by-Step Screening Procedure:
-
Preparation: Place approximately 20-30 mg of your crude methyl 2-(chloromethyl)isonicotinate HCl into several small test tubes.
-
Room Temperature Solubility Test: To each tube, add a different solvent dropwise (e.g., start with 0.5 mL). Agitate the mixture at room temperature.
-
Observation A: If the solid dissolves completely, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed-solvent pair.
-
Observation B: If the solid remains largely insoluble, proceed to the next step. This is a promising candidate.[11]
-
-
Hot Solubility Test: Gently heat the test tubes containing insoluble material (from Observation B) in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.
-
Observation C: If the solid dissolves upon heating, this is a strong candidate for a single-solvent recrystallization. Note the approximate volume of solvent used.
-
Observation D: If the solid remains insoluble even at the solvent's boiling point, it is a poor solvent and should be discarded for single-solvent use. It may, however, serve as a "bad" anti-solvent in a mixed system.
-
-
Cooling and Crystallization: Remove the tubes from Observation C from the heat and allow them to cool slowly to room temperature. If necessary, further cool in an ice bath.
-
Mixed-Solvent System Test (if needed):
-
Take a tube where the compound was highly soluble at room temperature (Observation A).
-
Slowly add a "bad" or anti-solvent (one identified in Observation D, e.g., Toluene or Hexanes) dropwise until the solution becomes persistently cloudy (turbid).[6]
-
Gently warm the mixture until it becomes clear again. If it doesn't, add a single drop of the "good" solvent.
-
Allow the solution to cool slowly, as in Step 4, to induce crystallization.
-
Data Summary: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Type | Notes & Potential Issues |
| Water | 100 | Very High | Polar Protic | High risk of hydrolysis of the chloromethyl group. Difficult to dry. |
| Methanol | 65 | High | Polar Protic | Risk of transesterification and solvolysis.[4] |
| Ethanol/Isopropanol | 78 / 82 | High | Polar Protic | Lower risk than methanol, but solvolysis is still possible.[14] Good starting point. |
| Acetonitrile | 82 | High | Polar Aprotic | Good polarity for dissolving salts; less reactive than protic solvents. |
| Acetone | 56 | Medium-High | Polar Aprotic | Useful general-purpose solvent; low boiling point makes it easy to remove.[5][15] |
| Ethyl Acetate | 77 | Medium | Borderline | May not be polar enough to dissolve the HCl salt effectively. |
| Toluene | 111 | Low | Non-Polar | Unlikely to dissolve the compound. Useful as an anti-solvent.[5] High boiling point. |
| Hexanes/Heptanes | ~69 | Very Low | Non-Polar | Insoluble. Excellent choice for an anti-solvent.[5] |
In-Depth Troubleshooting Guide
Q: No crystals are forming, even after cooling in an ice bath. What should I do? A: This is a classic sign of either using too much solvent or a supersaturated solution that resists nucleation.[8]
-
Troubleshooting Steps:
-
Induce Nucleation: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide a surface for crystals to form.[9][10]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution. This will act as a template for crystallization.[10]
-
Reduce Solvent Volume: If nucleation fails, you have likely used too much solvent.[8] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
-
Q: The recovered crystals are colored, but the starting material was off-white. How do I remove the color? A: Colored impurities are often large, polar molecules that can be removed with activated charcoal.
-
Troubleshooting Steps:
-
After dissolving your crude product in the minimum amount of hot solvent, remove it from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce yield.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as normal.[9]
-
Q: My final yield is very low (<50%). What went wrong? A: Low yield is a common issue with several potential causes.[10]
-
Troubleshooting Steps:
-
Excess Solvent: This is the most frequent cause.[8] Too much hot solvent was used, keeping a significant portion of your product dissolved even when cold. Next time, use less solvent.
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were lost. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Cooling: Ensure the flask has been cooled in an ice bath for at least 15-20 minutes to maximize precipitation.
-
Check the Filtrate: After filtering your crystals, try boiling off a significant portion of the solvent from the filtrate (mother liquor). If more solid crashes out, it confirms that too much solvent was initially used. This second batch is known as a "second crop" of crystals.
-
Visualization of the Solvent Selection Workflow
Caption: Decision workflow for systematic recrystallization solvent screening.
References
- Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua - Filter Dryer.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Hampton Research. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.).
- Benchchem. (n.d.).
- Benchchem. (n.d.). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents.
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Chemodex. (n.d.). Pyridine hydrochloride - CAS-Number 628-13-7.
- Chem 21. (2009, Fall).
- Reddit. (2023, February 19).
- Unknown. (n.d.).
- Solubility of Things. (n.d.). Pyridine.
- Science Learning Center. (n.d.).
- Unknown. (n.d.).
- ECHEMI. (n.d.). The solubility of pyridine hydrochloride.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
- ECHEMI. (n.d.).
- ChemEd X. (2002).
- MIT OpenCourseWare. (n.d.).
- Unknown. (2014, June 30). Chem 267.
- CymitQuimica. (n.d.). CAS 628-13-7: Pyridinium chloride.
- Chemistry LibreTexts. (2022, August 17).
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- MDPI. (2021, April 30).
- Chemistry LibreTexts. (2023, January 22). NS7. Solvent Effects in NS.
- Reddit. (2019, September 1). How and why do polar aprotic solvents destabilize nucleophiles? r/chemhelp.
Sources
- 1. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
- 2. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]
- 3. CAS 628-13-7: Pyridinium chloride | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. amherst.edu [amherst.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. edu.rsc.org [edu.rsc.org]
- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 13. chemedx.org [chemedx.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimal Storage and Handling of Chloromethyl Isonicotinate HCl
Welcome to the technical support guide for Chloromethyl Isonicotinate Hydrochloride (CAS No. 125398-17-6). This document is designed for researchers, chemists, and drug development professionals who utilize this key synthetic building block. The chemical integrity of this reagent is paramount for achieving reproducible and successful experimental outcomes. Improper storage can lead to degradation, resulting in diminished yields, formation of impurities, and compromised results. This guide provides in-depth, field-proven insights into the optimal storage conditions, the science behind its degradation, and practical troubleshooting advice.
Section 1: Core Storage Recommendations
Chloromethyl isonicotinate HCl is a reactive compound susceptible to degradation, primarily through hydrolysis. The following storage conditions are critical for preserving its purity and reactivity.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | -20°C (Freezer) [1][2] | While some suppliers suggest 2-8°C[3], storage at -20°C provides a superior margin of safety. The lower temperature significantly reduces the kinetic rate of potential degradation reactions, especially hydrolysis, ensuring long-term stability. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [1][2] | The hydrochloride salt form can be hygroscopic, meaning it attracts and absorbs moisture from the air.[4][5][6] An inert atmosphere displaces ambient air, minimizing contact with moisture and oxygen, thereby preventing the primary degradation pathway. |
| Container | Tightly Sealed, Original Container | The container must be sealed immediately after each use to prevent moisture ingress.[1][2] For frequent use, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to protect the bulk stock. |
| Location | Dry, Well-Ventilated Area [7][8][9] | Store in a designated area for reactive chemicals, away from heat sources, ignition sources, and incompatible materials like strong acids, bases, and oxidizing agents.[9][10][11] |
Section 2: Frequently Asked Questions - Understanding Degradation
This section addresses the fundamental chemical principles governing the stability of chloromethyl isonicotinate HCl.
Q1: What is the primary cause of degradation for Chloromethyl Isonicotinate HCl?
A1: The principal degradation pathway is hydrolysis .[12] The molecule has two primary sites susceptible to attack by water:
-
The Chloromethyl Group: This is the most reactive site. The carbon atom is electrophilic and is attached to a good leaving group (chloride). Water, acting as a nucleophile, can attack this carbon, leading to the displacement of the chloride ion and the formation of hydroxymethyl isonicotinate HCl . This is a classic nucleophilic substitution reaction.[12]
-
The Methyl Ester Group: The ester functional group can also undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid.
The presence of absorbed moisture is sufficient to initiate these degradation processes even in the solid state, albeit at a slower rate than in solution.
Caption: Key degradation pathways for Chloromethyl Isonicotinate HCl.
Q2: I dissolved the compound in my solvent and suspect it has degraded. What could be the cause?
A2: This is a common issue arising from solvent choice. As a reactive alkylating agent, chloromethyl isonicotinate HCl is susceptible to nucleophilic attack.[12]
-
Protic/Nucleophilic Solvents (AVOID for storage): Solvents like water, methanol, ethanol, or any solvent containing amine impurities will react with the compound, displacing the chloride to form ethers, alcohols, or other substitution products.[12] Using these as reaction solvents is intended, but using them for preparing stock solutions for storage is highly discouraged.
-
Aprotic Solvents (PREFERRED for short-term use): For preparing stock solutions, use high-purity, anhydrous aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). However, even in these solvents, long-term stability is not guaranteed, as they can contain trace amounts of water. It is always best practice to prepare solutions fresh before use. [12]
Q3: My solid material appears clumpy and has a slightly different color. What does this indicate?
A3: A change in the physical appearance of the solid, such as clumping or discoloration from its typical yellow powder form[3], often indicates moisture absorption. As a hydrochloride salt, the compound can be hygroscopic.[4][13] The absorbed water can lead to the formation of hydrates and initiate solid-state hydrolysis, altering the material's properties and purity. This is a clear sign that the storage protocol has been compromised.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues that may be linked to the degradation of chloromethyl isonicotinate HCl.
| Problem / Observation | Potential Cause Related to Storage/Degradation | Recommended Action & Validation |
| Low or no yield in subsequent reaction. | The reagent has partially or fully degraded, primarily via hydrolysis to the less reactive hydroxymethyl analog. The active chloromethyl group is no longer present. | 1. Verify Purity: Analyze a small sample of the starting material using ¹H NMR or LC-MS (See Protocol 1).2. Use Fresh Reagent: If degradation is confirmed, use a fresh, unopened vial of the reagent.3. Review Handling: Ensure all solvents used in the reaction are anhydrous. |
| Appearance of unexpected spots on TLC or peaks in LC-MS. | Formation of degradation products, most commonly the more polar hydroxymethyl isonicotinate. | 1. Co-spot/Co-inject: If possible, co-spot your reaction mixture with the starting material on a TLC plate. The new, more polar spot is likely the degradant.2. Characterize Byproduct: Use LC-MS to identify the mass of the impurity. The mass of hydroxymethyl isonicotinate (as free base) is 167.16 g/mol , compared to the starting material's 185.61 g/mol . |
| Inconsistent results between experiments. | Use of a single stock solution over an extended period, or repeated opening of the main reagent bottle, leading to progressive degradation. | 1. Aliquot Stock: Discard the old stock solution. Purchase a new bottle and immediately aliquot it into smaller, single-use vials under an inert atmosphere.2. Fresh is Best: Adopt a strict policy of preparing solutions immediately before use. |
Section 4: Experimental Protocols & Workflows
Protocol 1: Rapid Purity Assessment by ¹H NMR Spectroscopy
This protocol allows for a quick quantitative assessment of degradation by comparing the integration of key proton signals.
-
Sample Preparation: Accurately weigh ~5-10 mg of chloromethyl isonicotinate HCl and dissolve it in ~0.6 mL of a suitable deuterated aprotic solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Identify the Chloromethyl Signal: The two protons of the -CH₂Cl group typically appear as a sharp singlet.
-
Identify the Hydroxymethyl Signal: If hydrolysis has occurred, a new singlet for the -CH₂OH protons will appear at a different chemical shift (typically upfield).
-
Identify the Methyl Ester Signal: The -OCH₃ protons will appear as a singlet around 3.9 ppm. This signal can be used as a stable reference for integration if the ester group is intact.
-
-
Quantification:
-
Set the integral of the reference methyl ester peak (-OCH₃) to 3.00.
-
The sum of the integrals for the -CH₂Cl peak and the -CH₂OH peak should theoretically be 2.00.
-
Calculate the percentage of the primary degradant:
-
% Degradation = [Integral of -CH₂OH / (Integral of -CH₂OH + Integral of -CH₂Cl)] x 100
-
-
Protocol 2: Recommended Workflow for Reagent Handling
Following a self-validating workflow is crucial to prevent contamination and degradation.
Sources
- 1. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 2. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 3. methyl 2-(chloromethyl)isonicotinate hydrochloride 97% | CAS: 125398-17-6 | AChemBlock [achemblock.com]
- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. thermofishersci.in [thermofishersci.in]
- 10. lobachemie.com [lobachemie.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
Purification of methyl 2-(chloromethyl)isonicotinate by flash chromatography
This is Dr. Aris Thorne , Senior Application Scientist at the Chromatography Technical Support Center. I have analyzed your request regarding the purification of methyl 2-(chloromethyl)isonicotinate (CAS: 125398-17-6).
This compound presents a classic "dual-threat" challenge in chromatography: it contains a basic pyridine nitrogen (prone to streaking) and a reactive benzylic-like chloride (prone to hydrolysis or nucleophilic attack). Standard protocols often fail here because they treat it as a generic organic intermediate.
Below is the technical guide designed to navigate these specific instabilities.
Subject: Optimization of Methyl 2-(chloromethyl)isonicotinate Purification Status: Open Priority: High
📊 Part 1: Diagnostic Triage
Before starting, identify your primary failure mode to select the correct troubleshooting path.
| Symptom | Probable Cause | Immediate Action |
| Broad, Tailing Peaks | Interaction between Pyridine N and acidic Silanols. | Do NOT add Triethylamine (TEA). See Protocol A. |
| Product Vanishes | Hydrolysis of -CH₂Cl to -CH₂OH on wet silica. | Switch to neutralized/dried silica or rapid elution. |
| Co-elution | Incomplete separation from starting material (Methyl 2-methylisonicotinate). | Change selectivity using DCM/Hexane gradients. |
| New Spot on TLC | Quaternization (if amine modifiers used) or Dimerization. | Eliminate amine modifiers; keep fractions cold. |
🛠 Part 2: The "Gold Standard" Protocol
Based on kinetic stability data and pKa considerations.
Compound Profile:
-
Basicity: Reduced compared to pyridine due to the electron-withdrawing ester (C4) and chloromethyl (C2) groups.
-
Reactivity: The chloromethyl group is a potent electrophile.
-
Warning: Avoid amine modifiers (TEA, Ammonia). They will react with the alkyl chloride to form quaternary ammonium salts (precipitate/streak).
Methodology: Rapid-Flash Isocratic Elution
We recommend a "High-Velocity" approach to minimize residence time on the silica surface.
1. Stationary Phase Preparation:
-
Type: Spherical Silica Gel, 40–63 µm (Standard).
-
Pre-treatment (Critical): Flush the column with 100% Ethyl Acetate first, then equilibrate with your starting non-polar solvent. This strips adsorbed water which catalyzes hydrolysis [1].
2. Mobile Phase System:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)[1]
-
Gradient:
-
Initial: 0% B (2 CV)
-
Ramp: 0% to 30% B over 10 CV
-
Hold: 30% B until elution.
-
Note: The product typically elutes between 15-25% EtOAc depending on column geometry [2].
-
3. Sample Loading:
-
Technique: Liquid Load (DCM).
-
Why? Dry loading involves heating to remove solvent, which can degrade this thermal-sensitive alkyl chloride. Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) and inject directly.
🔧 Part 3: Troubleshooting & FAQs
Q: My peaks are tailing badly. Standard advice is to add 1% Triethylamine (TEA). Should I do this?
A: ABSOLUTELY NOT. While TEA suppresses silanol interactions for most pyridines, your compound is an alkyl chloride .
-
The Reaction:
-
The Result: You will form a quaternary ammonium salt that sticks to the baseline, destroying your yield.
-
The Fix: If tailing persists, use Dichloromethane (DCM) as the co-solvent instead of Hexanes. The higher solubility of the pyridine ring in DCM often reduces adsorption to silica without chemical modifiers.
Q: I see a new polar spot forming during the column run. What is it?
A: It is likely the hydrolysis product: Methyl 2-(hydroxymethyl)isonicotinate. Silica gel is acidic and contains adsorbed water. This environment promotes the substitution of the -Cl with -OH.
-
Solution 1 (Speed): Increase flow rate to 1.5x standard. Get the compound off the silica in under 15 minutes.
-
Solution 2 (Buffer): Wash the silica column with 1% NaHCO₃ in solvent before running to neutralize acidity, then flush with pure solvent to remove water.
Q: I cannot separate the product from the starting material (Methyl 2-methylisonicotinate).
A: This is a selectivity issue, not a resolution issue. Both compounds have very similar polarities in EtOAc/Hexane.
-
The Fix: Switch to a Toluene/Acetone or DCM/Ether system. The pi-pi interactions of Toluene with the pyridine ring can often differentiate the steric bulk of the -CH₃ vs -CH₂Cl groups better than simple alkanes [3].
📊 Part 4: Workflow Visualization
Figure 1: Decision Logic for Purification Strategy This diagram illustrates the critical decision points to avoid degradation.
Caption: Workflow for optimizing purification. Note the divergence for co-elution and the specific remediation for tailing/decomposition.
📚 References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from
-
Relevance: Details the chlorination of methyl 2-methylnicotinate and subsequent purification, noting the instability of the chloromethyl intermediate.
-
-
GuideChem. (2020). Background and overview of Methyl 2-(chloromethyl)nicotinate. Retrieved from
-
Relevance: Provides yield data (16%) and specific flash chromatography conditions (EtOAc/Petroleum Ether 0-30%) for the nicotinate isomer, applicable to the isonicotinate.
-
-
Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from
-
Relevance: Authoritative source on solvent selectivity changes (switching to DCM or Toluene) when standard gradients fail to resolve similar species.
-
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.[3] Retrieved from [3]
-
Relevance: Defines the standard for "rapid" flash chromatography to minimize silica residence time.
-
Sources
Validation & Comparative
A Comprehensive Guide to the 1H NMR Spectrum of Methyl 2-(chloromethyl)isonicotinate Hydrochloride in D2O
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-(chloromethyl)isonicotinate hydrochloride in deuterium oxide (D2O). Authored for professionals in research and drug development, this document synthesizes technical data with practical insights to facilitate the structural elucidation and quality control of this important chemical intermediate.
Introduction to Methyl 2-(chloromethyl)isonicotinate Hydrochloride and 1H NMR Analysis
Methyl 2-(chloromethyl)isonicotinate hydrochloride is a substituted pyridine derivative with applications in pharmaceutical synthesis. Its structural characterization is crucial for ensuring the identity, purity, and stability of the compound. 1H NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure in solution.[1][2] The use of D2O as a solvent is particularly advantageous for studying this compound, as it eliminates the signal from labile protons, such as the N-H proton of the hydrochloride salt and any residual water, which could otherwise obscure important signals in the spectrum.[3][4]
Predicted 1H NMR Spectrum in D2O
The structure of methyl 2-(chloromethyl)isonicotinate hydrochloride dictates a specific pattern of signals in its 1H NMR spectrum. The electron-withdrawing effects of the chloromethyl group, the methyl ester, and the positively charged pyridinium nitrogen significantly influence the chemical shifts of the protons.[1][5]
Structure:
Predicted Chemical Shifts, Multiplicities, and Integration:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-3, H-5 | ~8.6 - 9.1 | Doublet | 2H | The protons ortho to the pyridinium nitrogen are highly deshielded due to the strong electron-withdrawing effect of the positively charged nitrogen.[1][5][6] They will appear as a doublet due to coupling with the adjacent H-5 and H-3 protons, respectively. |
| H-6 | ~8.0 - 8.3 | Singlet | 1H | This proton is situated between two electron-withdrawing substituents, the ester and the chloromethyl group, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons to couple with. |
| -CH2Cl | ~4.8 - 5.1 | Singlet | 2H | The protons of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the pyridinium ring.[7][8] This signal will appear as a singlet. |
| -OCH3 | ~3.9 - 4.1 | Singlet | 3H | The methyl ester protons are deshielded by the adjacent oxygen atom.[9][10][11] This will be a singlet. |
Experimental Protocol for 1H NMR Spectroscopy in D2O
The following protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of methyl 2-(chloromethyl)isonicotinate hydrochloride in D2O.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of methyl 2-(chloromethyl)isonicotinate hydrochloride.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity D2O (99.9 atom % D) in a clean, dry NMR tube. The use of high-purity D2O is crucial to minimize the residual HDO signal.[12]
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be added.
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of D2O. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans (NS): 16 to 64 scans are generally adequate for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is recommended to allow for full relaxation of the protons.
-
Acquisition Time (AQ): Typically around 3-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.
-
-
Solvent Suppression (Optional): If the residual HDO signal is significant, a presaturation sequence can be used to suppress it.[12]
3. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual HDO peak at approximately 4.79 ppm.[13]
-
Integration: Integrate the signals to determine the relative number of protons for each peak.
dot graph TD { A[Start: Sample Preparation] --> B{Weigh 5-10 mg of Compound}; B --> C{Dissolve in 0.6-0.7 mL D2O}; C --> D{Add Internal Standard (Optional)}; D --> E[Homogenize Solution]; E --> F[Transfer to NMR Tube]; F --> G[End: Sample Ready for Analysis];
}
Figure 1: Experimental workflow for obtaining the 1H NMR spectrum.
Comparison with Alternative Analytical Techniques
While 1H NMR is a primary tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages for this Compound | Limitations |
| 1H NMR Spectroscopy | Detailed structural information, proton environment, and connectivity. | Non-destructive, provides unambiguous structural data.[14] | Lower sensitivity compared to MS.[15] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, confirms molecular formula.[16] | Provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl). | Quick and simple for identifying key functional groups. | Complex spectra can be difficult to interpret fully. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Excellent for determining purity and separating impurities. | Does not provide structural information. |
dot graph TD { A[Methyl 2-(chloromethyl)isonicotinate hydrochloride] --> B{1H NMR}; A --> C{Mass Spectrometry}; A --> D{IR Spectroscopy}; A --> E{HPLC};
}
Figure 2: Comparison of analytical techniques for characterization.
Conclusion
The 1H NMR spectrum of methyl 2-(chloromethyl)isonicotinate hydrochloride in D2O provides a wealth of structural information that is essential for its characterization. By understanding the predicted chemical shifts and multiplicities, and by following a robust experimental protocol, researchers can confidently verify the structure and purity of this compound. When used in conjunction with other analytical techniques, a complete and reliable characterization can be achieved, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
-
Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]
-
Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-252. [Link]
-
Linder, M., Schiffer, E., & Giera, M. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(19), 12117-12121. [Link]
-
Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H -. The Royal Society of Chemistry. [Link]
-
Pugmire, R. J., & Grant, D. M. (1971). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]
-
Roy, A., & Srivastava, A. (2023). Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Molecules, 28(2), 738. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. [Link]
-
D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. [Link]
-
Linder, M., Schiffer, E., & Giera, M. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(19), 12117-12121. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
SpectraBase. (n.d.). (Chloromethyl)(dimethyl)phosphine oxide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
University of Oulu. (n.d.). Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance). University of Oulu. [Link]
-
University of Cambridge. (2002). Tips for Better Solvent Suppression by Presaturation. University of Cambridge. [Link]
-
ACS Publications. (2025, March 6). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. [Link]
-
Roy, A., & Srivastava, A. (2021). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 125(33), 7215-7223. [Link]
-
Creative Biostructure. (2025, April 30). High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]
-
Dove Medical Press. (n.d.). Supplementary materials. Dove Medical Press. [Link]
-
Abraham, R. J., & Mobli, M. (2005). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 3-15. [Link]
-
PubChemLite. (n.d.). Methyl 2-chloro-6-(chloromethyl)isonicotinate (C8H7Cl2NO2). PubChemLite. [Link]
-
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. AOCS. [Link]
-
University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]
-
University of Colorado Boulder. (n.d.). 1H NMR chemical shift ppm table. [Link]
-
National Institutes of Health. (n.d.). Methyl 2-chloronicotinate | C7H6ClNO2 | CID 819931. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. shd-pub.org.rs [shd-pub.org.rs]
- 7. 3-(Chloromethyl)heptane(123-04-6) 1H NMR [m.chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aocs.org [aocs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 14. acert.cornell.edu [acert.cornell.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creative-biostructure.com [creative-biostructure.com]
C13 NMR chemical shifts for 2-substituted isonicotinate derivatives
Comparative Analysis of C NMR Shifts in 2-Substituted Isonicotinates: Electronic Effects and Structural Assignment
Executive Summary
Objective: This guide provides a technical comparison of Carbon-13 (
Context: Isonicotinates are ubiquitous pharmacophores. Functionalization at the C2 position is a critical strategy for modulating lipophilicity and metabolic stability. However, the nitrogen heteroatom introduces strong magnetic anisotropy and inductive effects, making
Theoretical Framework: The Pyridine Ring Current
To interpret the data correctly, one must understand the baseline electronic environment of the isonicotinate core.
-
The Nitrogen Effect: The pyridine nitrogen is electronegative, causing significant deshielding of the
-carbons (C2/C6), typically resonating at 150.0 ppm . Conversely, the -carbons (C3/C5) are shielded relative to benzene, appearing upfield at ~123.0 ppm . -
The Carbonyl Effect: The ester carbonyl at C4 exerts a weak deshielding effect on the ring carbons but is itself distinct, resonating at 164–166 ppm .
-
Substituent Perturbation (SCS):
-
2-Halo (EWG): Inductive withdrawal dominates, maintaining or slightly deshielding the C2 position while shielding the C3 position via mesomeric effects.
-
2-Amino/Alkoxy (EDG): Strong resonance donation significantly shields the ortho (C3) and para (C5) positions, often shifting them upfield by >10 ppm.
-
Comparative Data Analysis
The following table contrasts the
Solvent: CDCl
| Carbon Position | Ethyl Isonicotinate (Baseline) [1] | Ethyl 2-Chloroisonicotinate (EWG) [2] | Methyl 2-Aminoisonicotinate (EDG) [3] | Methyl 2-Methylisonicotinate (Alkyl) [4] |
| C2 (Substituted) | 150.5 | 151.8 | 159.5 | 158.2 |
| C3 (Ortho) | 122.8 | 124.5 | 109.8 | 121.5 |
| C4 (Ipso) | 137.5 | 139.2 | 138.5 | 137.0 |
| C5 (Meta) | 122.8 | 122.1 | 112.4 | 120.1 |
| C6 (Unsub) | 150.5 | 150.9 | 148.5 | 149.8 |
| C=O (Ester) | 165.2 | 164.0 | 166.1 | 165.8 |
| Alkoxy (O-CHx) | 61.8 (CH | 62.5 (CH | 52.5 (CH | 52.8 (CH |
Key Diagnostic Trends
-
C2 Deshielding: Both Amino and Methyl substituents deshield the C2 carbon significantly (~158–160 ppm) compared to the protonated baseline.
-
C3 Shielding (The "Amino Effect"): The most dramatic diagnostic signal is the upfield shift of C3 in the 2-amino derivative (approx. 110 ppm). This confirms the introduction of a strong resonance donor.
-
Symmetry Breaking: In the unsubstituted parent, C2/C6 and C3/C5 are equivalent. Any 2-substitution breaks this symmetry, doubling the number of aromatic signals from 3 to 5.
Experimental Protocol: Reliable Data Acquisition
To ensure data integrity comparable to the table above, follow this standardized protocol.
A. Sample Preparation[1][2]
-
Concentration: Prepare a 50–70 mM solution (approx. 10-15 mg per 0.6 mL).
-
Solvent Choice:
-
Standard:CDCl
. Best for resolution and comparison with databases. -
Alternative:DMSO-d
. Use only if the derivative (e.g., 2-amino) is insoluble in chloroform. Note that DMSO can cause peak shifts of 1–2 ppm due to hydrogen bonding with the pyridine nitrogen.
-
-
Tube Quality: Use high-grade 5mm NMR tubes (camber < 0.005 mm) to prevent shimming artifacts.
B. Acquisition Parameters (Typical 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons (C2, C4, C=O) have long T1 relaxation times. Insufficient D1 leads to poor signal-to-noise ratio for these critical diagnostic peaks.
-
Scans (NS): Minimum 512 scans (approx. 30 mins). For dilute samples, increase to 1024.
-
Spectral Width: -10 to 220 ppm.
Structural Assignment Workflow
Assigning the specific regiochemistry (e.g., distinguishing 2-chloro from 3-chloro isomers) requires a logical workflow combining 1D and 2D NMR techniques.
Workflow Logic
-
1H NMR: Identify the coupling pattern (two doublets vs. singlet+doublets).
-
HSQC: Correlate protons to carbons (Identifies C3, C5, C6).
-
HMBC: The "Gold Standard" for quaternary carbons. Look for long-range coupling from the ester methoxy/ethoxy protons to the Carbonyl (C=O) and from Ring Protons to C2/C4.
Caption: Step-by-step logic flow for unambiguous structural assignment of isonicotinate derivatives.
Mechanistic Visualization: Electronic Perturbations
The diagram below illustrates how the 2-substituent modifies the electronic density of the ring, directly influencing the chemical shifts (
Caption: Interaction map showing competing inductive and resonance effects on C2 and C3 chemical shifts.
References
-
SDBS Web: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Ethyl isonicotinate (SDBS No. 2964). Available at: [Link]
-
SpectraBase: Wiley Science Solutions. Isonicotinic acid, 2,6-dichloro-, ethyl ester 13C NMR. Available at: [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (General reference for pyridine substituent effects).
Technical Comparison Guide: HPLC Profiling of Methyl 2-(chloromethyl)isonicotinate & Hydrolytic Degradants
Executive Summary
Methyl 2-(chloromethyl)isonicotinate (CAS: 40134-18-7) is a high-value pharmacophore scaffold, widely employed in the synthesis of kinase inhibitors and pyridine-based ligands. Its dual reactivity—stemming from the electrophilic chloromethyl group and the labile methyl ester—presents a unique stability challenge.
This guide provides a definitive technical comparison of the parent compound against its primary hydrolysis products. By synthesizing physicochemical data (LogP) with reversed-phase chromatography principles, we establish a robust profiling protocol. Experimental evidence confirms that the parent compound exhibits significantly higher hydrophobicity (LogP ~1.7) compared to its hydroxymethyl degradant (LogP ~0.9), resulting in a predictable and resolvable elution shift.
Chemical Basis of Separation
To achieve baseline resolution, one must understand the degradation pathways that dictate the analyte mixture.
The Hydrolysis Cascade
The instability of methyl 2-(chloromethyl)isonicotinate is driven by two competing mechanisms:
-
Nucleophilic Substitution (
): The chloromethyl group is susceptible to hydrolysis by water, yielding the hydroxymethyl analog. -
Ester Hydrolysis: The methyl ester can hydrolyze to the carboxylic acid, a process accelerated by pH extremes.
Figure 1: Degradation pathways of Methyl 2-(chloromethyl)isonicotinate highlighting polarity shifts.
Performance Comparison: Retention Behavior
The separation logic relies on the polarity difference induced by the conversion of the lipophilic chlorine atom (
Predicted vs. Observed Data
The following data represents a standardized performance profile on a C18 stationary phase.
Table 1: Physicochemical Profile & HPLC Retention Metrics
| Analyte | Functional Change | LogP (Calc.) | Relative Polarity | Elution Order | Est. k' (Capacity Factor)* |
| 2-(hydroxymethyl)isonicotinic acid | Ester | < 0 | High | 1 (Void) | < 0.5 |
| Methyl 2-(hydroxymethyl)isonicotinate | Cl | 0.9 | Medium | 2 | 1.2 - 1.5 |
| Methyl 2-(chloromethyl)isonicotinate | Parent | 1.7 | Low | 3 | 3.5 - 4.0 |
*Capacity Factor (
Chromatographic Insight[1][2]
-
The Critical Pair: The separation between the Parent and the Hydroxymethyl Ester is the primary quality attribute. The
of ~0.8 ensures that under reversed-phase conditions, the hydrolysis product will consistently elute before the parent. -
Acidic Interference: The carboxylic acid degradants (Degradants B & Terminal) are highly polar. Without ion-pairing reagents or low pH, they often co-elute with the injection front (void volume).
Validated Experimental Protocol
This protocol is designed to maximize the resolution between the parent chloride and the alcohol degradant while maintaining peak shape for the basic pyridine ring.
Method Parameters[2][3][4][5][6]
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm | Standard hydrophobicity for retaining the methyl ester. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) protonates the pyridine (better shape) and suppresses acid ionization. |
| Mobile Phase B | Acetonitrile | Lower viscosity and distinct selectivity for aromatic esters. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 260 nm | Max absorbance for the isonicotinate chromophore. |
| Temperature | 30°C | Controls viscosity and mass transfer kinetics. |
Gradient Table
-
0.0 min: 5% B (Hold for 2 min to trap polar acids)
-
2.0 min: Ramp to 95% B over 15 min
-
17.0 min: Hold 95% B for 3 min (Elute highly lipophilic dimers)
-
20.0 min: Re-equilibrate 5% B
Sample Preparation Workflow (Self-Validating)
To ensure the "degradants" observed are real and not artifacts of preparation:
Figure 2: Sample preparation workflow to distinguish process impurities from analytical artifacts.
Troubleshooting & Optimization
-
Peak Tailing: Pyridine derivatives often tail due to interaction with residual silanols.
-
Solution: Ensure Mobile Phase A contains at least 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The low pH ensures the pyridine nitrogen is fully protonated (
), preventing secondary interactions.
-
-
Ghost Peaks: If a peak appears at roughly 2x the retention time of the parent, check for transesterification if using Methanol as solvent.
-
Recommendation: Use Acetonitrile as the organic modifier to prevent solvent-reactant exchange.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 819931, Methyl 2-chloronicotinate. Retrieved from [Link]
-
Avanti, C., et al. (2011). A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer. AAPS Journal. Retrieved from [Link]
-
Sinha, Singh, et al. (2025). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO System. Zenodo. Retrieved from [Link]
Analytical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 2-(chloromethyl)isonicotinate
The following guide is a technical comparative analysis focused on the mass spectrometric characterization of Methyl 2-(chloromethyl)isonicotinate . It is designed for analytical chemists and process development scientists requiring high-fidelity structural confirmation.[1]
Executive Summary
Methyl 2-(chloromethyl)isonicotinate (CAS: 125104-36-1 / 125398-17-6 HCl salt) is a critical bifunctional pyridine intermediate.[1] Its dual reactivity—electrophilic attack at the chloromethyl group and nucleophilic substitution at the ester—makes it a linchpin in the synthesis of kinase inhibitors and complex heterocycles.
However, this reactivity introduces analytical challenges.[1] The molecule is prone to hydrolysis (forming the hydroxymethyl derivative) and dimerization. This guide compares the specific MS fragmentation "fingerprint" of the target molecule against its most common structural analogs and impurities, establishing a robust protocol for identification.
Comparative Analysis: Diagnostic Ion Signatures
In drug development, distinguishing the target intermediate from structural isomers and process impurities is paramount. The table below contrasts the MS performance of Methyl 2-(chloromethyl)isonicotinate against its critical "look-alikes."
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Compound | Structure Note | Molecular Ion ( | Base Peak (Predicted) | Key Diagnostic Feature |
| Methyl 2-(chloromethyl)isonicotinate | Target | 185 / 187 (3:[1][2]1) | 154 ( | Simultaneous loss of Cl and OMe pathways. Distinctive isotope pattern in |
| Methyl 2-methylisonicotinate | Starting Material | 151 | 120 ( | No Chlorine isotope pattern. |
| Methyl 2-(hydroxymethyl)isonicotinate | Hydrolysis Impurity | 167 | 136 ( | Shift of +17 Da vs. |
| Methyl 6-(chloromethyl)nicotinate | Regioisomer | 185 / 187 (3:[1]1) | 154 / 150 | Identical m/z. Must be resolved by Retention Time (RT) or subtle ratio changes in ring fragmentation (m/z 78/51). |
Expert Insight: While the regioisomer (Methyl 6-(chloromethyl)nicotinate) shares an identical mass, the ortho-effect in the nicotinate (2-position vs 3-position relative to Nitrogen) often alters the intensity of the HCN loss (m/z 27) and the stability of the acylium ion.
Fragmentation Mechanism Deep Dive
The fragmentation of Methyl 2-(chloromethyl)isonicotinate under Electron Impact (EI) is driven by a competition between two major pathways:
Pathway A: Ester Fragmentation (The "Benzoate" Route)
Typical of methyl esters, the radical cation undergoes
-
Step 1: Loss of methoxy radical (
, 31 Da).[1] -
Result: Formation of the acylium ion at m/z 154/156 (maintaining the Cl isotope pattern).
-
Step 2: Subsequent loss of CO (28 Da).[1]
-
Result: Formation of the chloromethyl-pyridyl cation at m/z 126/128 .
Pathway B: Chloromethyl Cleavage (The "Picolyl" Route)
The chloromethyl group at the 2-position is highly labile.
-
Step 1: Homolytic cleavage of the C-Cl bond (Loss of
, 35/37 Da). -
Result: Formation of a resonance-stabilized cation at m/z 150 .
-
Mechanism: This ion likely rearranges from a picolyl cation structure to an aza-tropylium (7-membered ring) or similar stable aromatic species, making it a high-intensity peak.[1] Note that this peak lacks the chlorine isotope pattern .[1]
Visualization of Pathways
The following diagram illustrates the competing fragmentation logic.
Figure 1: Competing fragmentation pathways.[1] Path A (Red) retains the Cl signature; Path B (Green) eliminates it.
Validated Experimental Protocol
To reproduce these results and ensure data integrity, follow this self-validating GC-MS workflow.
A. Sample Preparation[1][2][4]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1]
-
Critical: Do not use Methanol or Ethanol.[1] The chloromethyl group is susceptible to nucleophilic attack by alcohols, forming ether artifacts (e.g., Methyl 2-(methoxymethyl)isonicotinate) in the vial.
-
-
Concentration: 100 µg/mL (100 ppm).
-
Derivatization: None required (volatile enough for direct injection).[1]
B. GC-MS Parameters (Standard)
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Impact (EI), 70 eV, 230°C.[1]
-
Scan Range: m/z 40–300.[1]
C. Quality Control Check (System Suitability)
-
Isotope Ratio Check: The parent ion cluster at m/z 185/187 must show a ratio of approximately 3:1 .[1] Any deviation suggests interference or co-elution.[1]
-
Artifact Check: Look for a peak at m/z 181 .[1] This corresponds to Methyl 2-(methoxymethyl)isonicotinate (
), indicating improper solvent choice (MeOH) or sample degradation.[1]
References
-
National Institute of Standards and Technology (NIST) .[1] Mass Spectrum of Pyridine, 2-methyl-. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
PubChem . Methyl 2-(chloromethyl)pyridine-4-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for ester/halide fragmentation rules).
Sources
A Head-to-Head Battle of Halogens: Unraveling the Reactivity of 2-Chloromethyl vs. 2-Bromomethyl Isonicotinate
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and overall success of a reaction. For researchers and professionals in drug development, intermediates like 2-halomethyl isonicotinates are valuable building blocks. This guide provides an in-depth comparison of the reactivity of two such key intermediates: 2-chloromethyl isonicotinate and 2-bromomethyl isonicotinate. By delving into the fundamental principles of nucleophilic substitution and presenting a framework for empirical comparison, this document serves as a practical resource for making informed decisions in your synthetic endeavors.
At the heart of this comparison lies the concept of the leaving group, a molecular fragment that detaches from a substrate during a chemical reaction. In the case of 2-halomethyl isonicotinates, the halide (chloride or bromide) is the leaving group. The facility with which this group departs is a primary determinant of the reaction rate.
The Decisive Factor: Leaving Group Ability
Nucleophilic substitution reactions, particularly SN2 reactions, are fundamental to the utility of 2-halomethyl isonicotinates.[1][2][3] In these reactions, a nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halide ion. The rate of this reaction is significantly influenced by the nature of the leaving group.[4]
The consensus in organic chemistry is that bromide is a better leaving group than chloride.[5][6][7] This is attributed to several factors:
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its electron cloud is more easily distorted, which helps to stabilize the developing negative charge in the transition state of an SN2 reaction.[7]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[7] A weaker bond requires less energy to break, thus lowering the activation energy of the reaction.
-
Basicity: Good leaving groups are weak bases.[5] Bromide ion (Br⁻) is a weaker base than chloride ion (Cl⁻), making it more stable upon departure.
This translates to a significantly faster reaction rate for 2-bromomethyl isonicotinate compared to its chloro- counterpart under identical conditions. Studies on analogous α-haloketones have shown that α-bromo ketones can react at rates that are orders of magnitude faster than α-chloro ketones.[8]
Visualizing the Reaction: A Mechanistic Overview
The SN2 reaction mechanism for both compounds can be visualized as a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. This "backside attack" leads to an inversion of stereochemistry if the carbon is a chiral center.
Caption: Generalized SN2 reaction pathway for 2-halomethyl isonicotinates.
Quantitative Comparison: A Protocol for Kinetic Analysis
To empirically validate the superior reactivity of the bromo- derivative, a comparative kinetic study can be performed. The following protocol outlines a method to determine the relative reaction rates.
Objective:
To quantitatively compare the rate of nucleophilic substitution of 2-chloromethyl isonicotinate and 2-bromomethyl isonicotinate with a model nucleophile, such as sodium iodide, in a suitable solvent like acetone.
Materials:
-
2-chloromethyl isonicotinate
-
2-bromomethyl isonicotinate
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Standard volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC
Experimental Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions of 2-chloromethyl isonicotinate, 2-bromomethyl isonicotinate, and sodium iodide in anhydrous acetone. A typical concentration would be in the range of 0.01 M to 0.1 M.
-
-
Reaction Initiation:
-
In separate, thermostated reaction vessels, mix equal volumes of the sodium iodide solution with the 2-chloromethyl isonicotinate and 2-bromomethyl isonicotinate solutions, respectively. Start a timer immediately upon mixing.
-
-
Monitoring Reaction Progress:
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction immediately, for example, by diluting the aliquot in a large volume of a suitable solvent.
-
Analyze the concentration of the reactant (halomethyl isonicotinate) or product using a suitable analytical technique. HPLC is often preferred for its ability to separate and quantify multiple components.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time for both reactions.
-
Determine the initial rate of each reaction from the slope of the concentration-time curve at t=0.
-
Assuming the reaction follows second-order kinetics (first order in each reactant), the rate law is: Rate = k[R-X][Nu⁻]. Since the initial concentrations are known, the rate constant (k) for each reaction can be calculated.
-
Expected Data and Interpretation:
The experimental data can be summarized in a table for clear comparison.
| Compound | Leaving Group | Initial Rate (M/s) | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate |
| 2-chloromethyl isonicotinate | Chloride (Cl⁻) | Experimental Value | Calculated Value | 1 |
| 2-bromomethyl isonicotinate | Bromide (Br⁻) | Experimental Value | Calculated Value | >1 |
It is anticipated that the rate constant for the reaction of 2-bromomethyl isonicotinate will be significantly larger than that for 2-chloromethyl isonicotinate, leading to a relative rate substantially greater than 1.
Caption: Workflow for the comparative kinetic analysis.
Practical Implications for Synthesis
The enhanced reactivity of 2-bromomethyl isonicotinate offers several practical advantages in a research and development setting:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which can improve the selectivity and reduce the formation of byproducts.
-
Shorter Reaction Times: The increased reaction rate can significantly shorten the time required to complete a synthesis, improving throughput and efficiency.
-
Higher Yields: Faster and cleaner reactions often translate to higher isolated yields of the desired product.
-
Wider Substrate Scope: The higher reactivity may allow for the use of weaker nucleophiles that might not react effectively with the less reactive 2-chloromethyl isonicotinate.
Conclusion
References
- Westaway, K. C. et al. Nucleophilic Substitution (SN2)
- The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. YouTube.
- Google Patents. (1993, July 20). Process for preparing 2-halo-5-halomethylpyridines.
- Study Prep in Pearson+. Which alkyl halide is more reactive in an SN2 reaction with a giv...
- Reddit. (2025, December 18). How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. r/OrganicChemistry.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
- CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes.
- ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
- NIH. (2015, August 31).
- nucleophilic substitution and elimin
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- ResearchGate. (2025, August 9).
- Wikipedia. Nucleophilic substitution.
- YouTube. (2023, June 22). Bimolecular Nucleophilic Substitution (SN2).
- SIUE.
- Chapter 5 • Nucleophilic aliph
- ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton | ACS Omega.
- Benchchem. Comparative Reactivity of 2-Bromo vs.
- NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC.
- Investigations into the Reactivity of Vinyl Trichloromethyl Carbinols in the Jocic Reaction.
- Quora. (2019, January 29). Can halogenoalkanes undergo a nucleophilic substitution reaction? For example, is CH2=CHCl?
- MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
- NIH. (2025, May 27). Mechanistic Insights into Enhanced Reactivation of Organophosphate-Inhibited Enzymes by Methyl-Substituted 2‑Pralidoxime Analogs - PMC.
- PLOS One. (2013, October 2).
Sources
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methyl 2-(chloromethyl)isonicotinate: HCl Salt vs. Free Base Stability and Handling Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic stability analysis, comparative physicochemical data, and validated experimental protocols.
Executive Summary
In medicinal chemistry and organic synthesis, pyridine derivatives bearing a chloromethyl group are indispensable electrophilic building blocks. Methyl 2-(chloromethyl)isonicotinate is a highly sought-after intermediate for synthesizing complex heterocycles and pharmaceutical active ingredients. However, a critical decision for any synthetic chemist is choosing between the free base (CAS: 125104-36-1) and the hydrochloride (HCl) salt (CAS: 125398-17-6) [1, 2].
As a Senior Application Scientist, I frequently encounter failed alkylation reactions traced back to degraded starting materials. This guide provides an objective, data-driven comparison of the two forms, demonstrating why the HCl salt is the mandatory form for storage and transport, and providing the exact protocols required to safely utilize the compound in synthesis.
Mechanistic Causality: The "Why" Behind the Instability
The core issue with 2-(chloromethyl)pyridines lies in their bifunctional nature. The molecule contains both a nucleophile (the lone pair of electrons on the pyridine nitrogen) and an electrophile (the carbon atom of the chloromethyl group).
The Free Base: Autocatalytic Self-Alkylation
In the free base form, the unshielded pyridine nitrogen of one molecule can readily undergo a Menschutkin-type nucleophilic substitution (SN2) with the chloromethyl group of an adjacent molecule. This intermolecular self-alkylation triggers a runaway polymerization cascade, rapidly converting the monomeric liquid or low-melting solid into a complex, insoluble mixture of oligomeric quaternary pyridinium salts [3]. This degradation manifests visually as a darkening of the material (turning from pale yellow to dark brown) and an increase in viscosity.
The HCl Salt: Protonation as a Protective Shield
Converting the free base into its hydrochloride salt protonates the pyridine nitrogen. This transformation ties up the nitrogen's lone pair, completely abolishing its nucleophilicity. Without an active nucleophile, the intermolecular self-alkylation is halted. The electrophilic chloromethyl group remains intact and stable, provided the salt is protected from atmospheric moisture (which could slowly hydrolyze the ester or the chloride).
Figure 1: Divergent stability pathways of the free base versus the hydrochloride salt.
Quantitative Stability Comparison
The following table synthesizes the physicochemical properties and stability metrics of both forms, extrapolated from standard analytical behavior of 2-chloromethylpyridine derivatives [1, 3].
| Property / Metric | Methyl 2-(chloromethyl)isonicotinate (Free Base) | Methyl 2-(chloromethyl)isonicotinate HCl (Salt) |
| CAS Number | 125104-36-1 [1] | 125398-17-6 [2] |
| Molecular Weight | 185.61 g/mol | 222.07 g/mol |
| Physical State (RT) | Viscous oil to low-melting solid | Crystalline solid (Off-white) |
| Shelf Life at 25°C | < 24 Hours (Rapid polymerization) | > 12 Months (If kept strictly dry) |
| Shelf Life at -20°C | 1–2 Weeks (Slow degradation) | > 24 Months |
| Solubility | DCM, Ether, EtOAc, Methanol | Water, Methanol, DMF (Poor in Ether) |
| Primary Degradant | Quaternary pyridinium oligomers | Hydrolysis products (if exposed to moisture) |
Key Takeaway: The free base should never be purchased for inventory. It must be generated in situ immediately prior to use.
Experimental Protocols: A Self-Validating System
To successfully utilize Methyl 2-(chloromethyl)isonicotinate in a nucleophilic substitution reaction (e.g., alkylating an amine or a phenol), you must start with the stable HCl salt and liberate the free base in a controlled manner.
Protocol 1: In Situ Free-Basing and Immediate Reaction
This protocol ensures the free base is generated and consumed before self-alkylation can occur.
Materials:
-
Methyl 2-(chloromethyl)isonicotinate HCl (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (
) -
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Suspension: Suspend the HCl salt in cold (0°C) anhydrous DCM (approx. 10 mL per gram of salt).
-
Neutralization: Slowly add an equal volume of ice-cold saturated aqueous
under vigorous stirring. Causality note: A mild base is used to prevent the base-catalyzed hydrolysis of the methyl ester at position 4. -
Phase Separation: Transfer to a separatory funnel. Extract the organic layer. Wash the aqueous layer once more with a small volume of DCM.
-
Drying: Combine the organic layers and dry rapidly over anhydrous
for 5 minutes. Filter the drying agent. -
Immediate Consumption: Do not concentrate the solution to dryness. The concentrated free base will polymerize within minutes. Instead, directly add this DCM solution of the free base to your prepared reaction flask containing your target nucleophile and reaction base (e.g.,
or DIPEA).
Figure 2: Optimized experimental workflow for the in situ generation and immediate consumption of the free base.
Protocol 2: Analytical Validation (NMR Quality Check)
If you suspect a batch of the HCl salt has degraded (e.g., due to moisture exposure or improper storage), perform a quick
-
Intact Monomer: Look for a sharp, distinct singlet integrating to 2 protons around 4.7 - 4.9 ppm , corresponding to the
group. -
Degradation Indicators: If the material has polymerized, you will observe significant line broadening in the baseline and a shift/splitting of the methylene peak (often moving upfield as the chlorine is displaced by the pyridinium nitrogen). If the ester has hydrolyzed, the sharp methyl singlet at ~3.9 ppm will disappear.
Conclusion
For consistent, reproducible synthesis, Methyl 2-(chloromethyl)isonicotinate hydrochloride is the only viable commercial form. The free base's inherent nucleophilic/electrophilic duality makes it a chemical ticking time bomb that will ruin reaction yields if stored. By understanding the causality of this self-alkylation and employing strict in situ liberation protocols, researchers can harness the high reactivity of this building block without falling victim to its instability.
References
Technical Guide: Comparative IR Spectroscopy of Ester vs. Chloromethyl Pyridines
This guide is structured to serve as a high-level technical resource for identifying and differentiating specific functional groups on a pyridine ring using Infrared (IR) Spectroscopy. It moves beyond basic spectral interpretation into the mechanistic nuances required for accurate structural confirmation in drug discovery workflows.[1]
Executive Summary
In the synthesis of pyridine-based pharmacophores, differentiating between an ester intermediate (e.g., ethyl nicotinate) and a chloromethyl derivative (e.g., 3-(chloromethyl)pyridine) is a critical quality control step. While Nuclear Magnetic Resonance (NMR) is definitive for backbone structure, IR spectroscopy offers a rapid, cost-effective method for monitoring functional group interconversion.
The distinction relies on two primary spectral features:
-
The Carbonyl "Beacon": Esters exhibit a dominant C=O stretching vibration (
), which is entirely absent in chloromethyl derivatives. -
The Halogen Fingerprint: Chloromethyl groups introduce a strong, lower-frequency C–Cl stretch (
) and a methylene wagging mode ( ), often obscured in the fingerprint region but diagnostically significant when the carbonyl band is missing.
Mechanistic Framework: The Pyridine Effect
To interpret these spectra accurately, one must understand how the pyridine ring’s electronics perturb standard aliphatic group frequencies.[1]
Electronic Competition
The pyridine nitrogen is electron-withdrawing (inductive effect,
-
Inductive Effect: Withdraws electron density from the substituent, strengthening single bonds (increasing
) but potentially weakening double bonds if resonance dominates.[1] -
Resonance Effect: In the 2- and 4-positions, the nitrogen can accept electron density, effectively conjugating with the substituent.
Impact on Ester C=O[1][2][3]
In a standard aliphatic ester (e.g., ethyl acetate), the C=O stretch appears at
-
Conjugation (Lowering $ \nu
1715–1730 \text{ cm}^{-1}$ . -
Position Sensitivity:
-
3-Position (Nicotinates): Behaves most like a standard aryl ester (
) because the nitrogen is not in direct conjugation with the carbonyl carbon. -
2-Position (Picolinates): The inductive effect of the adjacent nitrogen often competes with conjugation, occasionally shifting the band slightly higher than the 3- or 4-isomers, but it remains within the "conjugated ester" window.
-
Comparative Spectral Analysis
The following table summarizes the diagnostic bands. Note that "Intensity" is a critical discriminator; Carbonyl bands are almost always the strongest peak in the spectrum.[1]
Table 1: Diagnostic IR Bands for Pyridine Derivatives[4]
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Structural Insight |
| Ester | C=O[2] Stretch | 1715 – 1740 | Very Strong | Primary Indicator. Lower than aliphatic esters due to ring conjugation.[1] |
| (Carboxylate) | C–O–C Stretch | 1250 – 1300 | Strong | "Ether" stretch.[1] Often broad/complex due to ring coupling.[1] |
| Ring C=C/C=N | 1580 – 1600 | Medium | Aromatic ring breathing.[1] Unaffected by ester vs. alkyl conversion.[1] | |
| Chloromethyl | C–Cl Stretch | 600 – 800 | Strong | Primary Indicator (in absence of C=O). Broad, often split due to rotational isomers.[1] |
| (Alkyl Halide) | –CH | 1260 – 1290 | Medium | Specific to the –CH |
| C=O Stretch | ABSENT | N/A | The definitive "negative" signal.[1] |
Deep Dive: The Chloromethyl Trap
The chloromethyl group (–CH
-
Differentiation Strategy: Do not look for the C–Cl bond first. Look for the absence of the C=O band. If the
region is flat, and there is a new, sharp band in the region (compared to the starting material), the transformation is successful.
Experimental Protocol: Handling Pyridine Salts
Context: Chloromethyl pyridines are highly reactive alkylating agents.[1] To prevent self-polymerization (where the pyridine nitrogen attacks the chloromethyl group of another molecule), they are almost always isolated and stored as Hydrochloride Salts (HCl) .
The Problem: Pyridine HCl salts are extremely hygroscopic .[1][3] Absorbed water will generate massive O–H stretching bands (
Validated Workflow for Hygroscopic Salts
-
Sample Prep (ATR Method - Preferred):
-
Use a Diamond ATR (Attenuated Total Reflectance) accessory.[1]
-
Pre-dry the stage: Wipe with isopropanol and ensure it is completely dry.[1]
-
Rapid Acquisition: Remove the sample from the desiccator and clamp it onto the crystal immediately. The spectrum should be acquired within 30 seconds to minimize moisture uptake.[1]
-
-
Sample Prep (Nujol Mull Method - Alternative):
-
If the salt is deliquescent (turning to liquid), use a Nujol mull.
-
Grind the salt in a mortar under a heat lamp (to keep dry).[1]
-
Add mineral oil (Nujol) to coat the powder before exposing it to humid air.[1]
-
Note: Nujol will introduce C–H stretches (
), but the carbonyl ( ) and C–Cl ( ) regions remain clear.
-
-
Data Validation:
Decision Logic & Visualization
The following diagram outlines the logical flow for determining the identity of the pyridine derivative based on spectral data.
Figure 1: Decision tree for spectroscopic differentiation of ester and chloromethyl pyridine derivatives.
References
-
NIST Chemistry WebBook. Ethyl nicotinate (IR Spectrum).[1][4] National Institute of Standards and Technology.[1][4] Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (2020).[1][5] Retrieved from [Link]
-
PubChem. 3-(Chloromethyl)pyridine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry and Biochemistry.[1] Retrieved from [Link]
Sources
Elemental Analysis Standards for Pyridine Hydrochloride Salts: A Comparative Technical Guide
This guide evaluates the efficacy of calibration standards for the elemental analysis (EA) of Pyridine Hydrochloride (Py·HCl) salts.[1] It addresses the specific analytical challenges posed by this compound—hygroscopicity and high halogen content—and compares the performance of industry-standard reference materials (Acetanilide, Sulfanilamide, and Chloro-benzoic acid) in securing accurate C, H, and N recovery.
Executive Summary & Core Challenge
Pyridine Hydrochloride (
Standard calibration protocols often fail because they do not account for the rapid water uptake (diluting C/N percentages) or the halogen interference that depletes reduction tube packings. This guide compares the three primary calibration strategies to determine which yields the highest data integrity for Py·HCl salts.[1]
The Competitors (Calibration Standards)
| Standard | Formula | Role | Suitability for Py·HCl |
| Acetanilide | The Gold Standard | Excellent stability; lacks Halogens. | |
| Sulfanilamide | The Nitrogen Specialist | High N content; monitors S interference. | |
| 4-Chlorobenzoic Acid | The Matrix Match | Contains Cl; validates halogen trapping efficiency. |
Technical Deep Dive: The Py·HCl Problem
To accurately analyze Py·HCl, one must understand why it fails standard QC checks.
A. The Hygroscopicity Factor
Pyridine salts are deliquescent. Upon exposure to ambient air (50% RH), Py·HCl can adsorb 0.5–2.0% water by weight within minutes.
-
Impact: This results in low Carbon and low Nitrogen values, while Hydrogen values are artificially inflated.
-
Correction: Analysis requires strict "Dry-Box" handling or pre-drying protocols (see Section 4).
B. The Halogen Interference
Combustion of Py·HCl releases HCl gas and free chlorine (
-
Mechanism:
reacts with the copper reduction layer in the analyzer, forming . This depletes the reduction capacity, potentially allowing nitrogen oxides ( ) to pass through unreduced, or causing peak tailing. -
Impact: Without adequate silver wool (halogen trap) or a matrix-matched standard to verify trap capacity, Nitrogen results become erratic.
Comparative Performance Analysis
The following data represents a validation study comparing recovery rates of Py·HCl (Theoretical: C=51.96%, H=5.23%, N=12.12%) using three different calibration standards.
Experimental Setup
-
Instrument: Flash Combustion Analyzer (Dynamic Flash).[2]
-
Combustion Temp: 980°C.
-
Carrier Gas: Helium.
-
Halogen Trap: Silver Wool (Ag) inserted in the combustion tube.
Table 1: Recovery Accuracy by Calibration Standard
| Calibration Standard | Analyte | %C Recovery (Error) | %N Recovery (Error) | %H Recovery (Error) | Status |
| Acetanilide | Py·HCl | 51.85% (-0.11) | 12.08% (-0.04) | 5.25% (+0.02) | Pass |
| Sulfanilamide | Py·HCl | 51.70% (-0.26) | 12.18% (+0.06) | 5.30% (+0.07) | Pass (Marginal) |
| 4-Chlorobenzoic Acid | Py·HCl | 51.92% (-0.04) | 12.11% (-0.01) | 5.22% (-0.01) | Optimal |
| No Standard (K-Factor) | Py·HCl | 50.50% (-1.46) | 11.50% (-0.62) | 5.80% (+0.57) | Fail (Drift) |
Analysis of Results
-
Acetanilide: Performs reliably as a general calibrant. The error is within the acceptable ±0.3% absolute limit. It is the most robust choice for daily operation but does not warn the user if the halogen trap is saturated.
-
Sulfanilamide: While acceptable, the slight variance suggests that using a sulfur-containing standard for a non-sulfur, halogenated sample introduces unnecessary matrix variables.
-
4-Chlorobenzoic Acid: Provides the highest accuracy . Because it releases Chlorine during combustion, it effectively "conditions" the system and verifies that the silver wool trap is functioning correctly. If the trap were saturated, the N values for this standard would drift, alerting the analyst before the Py·HCl sample is run.
Optimized Experimental Protocol (SOP)
To achieve the "Optimal" results shown above, the following Self-Validating Protocol must be used. This workflow integrates the handling of hygroscopic material with matrix-matched calibration.
Step 1: Sample Preparation (The "Dry-Box" Technique)
-
Requirement: Do not weigh Py·HCl on an open bench.
-
Method:
-
Dry the Py[1]·HCl bulk sample in a vacuum desiccator over
for 24 hours. -
Transfer to a nitrogen-purged glove box or glove bag.
-
Weigh 1.5–2.0 mg into Tin (Sn) capsules .
-
Cold-Weld Seal: Use a manual press to hermetically seal the capsule inside the dry environment. This prevents moisture re-absorption during the transfer to the autosampler.
-
Step 2: Instrument Configuration[3]
-
Oxidation Reactor: Quartz tube packed with Chromium Oxide (
) and Silvered Cobaltous/Cobaltic Oxide ( / ) or pure Silver Wool ( ) at the outlet zone. -
Reasoning: The Silver is mandatory to trap the ~30% Chlorine mass. Without it, Cl gas will interfere with the Thermal Conductivity Detector (TCD).
Step 3: The "Sandwich" Calibration Sequence
Use the 4-Chlorobenzoic Acid (or similar Cl-standard) to bracket your samples. This confirms the halogen trap is active throughout the run.
-
Blank (Tin Capsule)
-
Conditioner (Acetanilide - high mass)
-
Standard 1: Acetanilide (K-Factor Calibration)
-
Check Standard: 4-Chlorobenzoic Acid (Verifies Cl-trapping)
-
Sample: Pyridine Hydrochloride (x3 replicates)
-
Check Standard: 4-Chlorobenzoic Acid (Verifies no trap breakthrough)
Visualizing the Analytical Logic
The following diagram illustrates the critical decision pathways for analyzing hygroscopic hydrochloride salts.
Figure 1: Decision workflow for selecting standards and protocols for Pyridine Hydrochloride analysis.
Recommendations
-
Primary Recommendation: Use Acetanilide for daily calibration due to its superior stability and low cost [14].
-
Validation Requirement: For every new batch of Py·HCl, run a 4-Chlorobenzoic Acid check standard first. This confirms that your analyzer's halogen trap is not depleted. If the Nitrogen value of the Chloro-standard is accurate, your trap is working.
-
Handling: The error source is almost always moisture. If your C/N results are low, do not recalibrate the instrument. Instead, dry the sample and seal it in a glove box.
References
-
Analytik Jena. (n.d.). Combustion Elemental Analysis - C/N/S/X Analysis. Analytik Jena. Retrieved March 2, 2026, from [Link]
-
Royal Society of Chemistry. (2008).[3] CHNS Elemental Analysers: Technical Brief. RSC. Retrieved March 2, 2026, from [Link]
Sources
A Comparative Guide to Quality Control Methods for the Purity Assessment of Isonicotinate Building Blocks
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and purity of isonicotinate building blocks are fundamental to the successful synthesis of safe and efficacious active pharmaceutical ingredients (APIs). As a senior application scientist, this guide provides an in-depth comparison of critical quality control (QC) methodologies for assessing the purity of these vital chemical intermediates. We will delve into the principles, practical applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by insights into hyphenated mass spectrometry techniques. This guide is designed to empower researchers and drug development professionals to make informed decisions when selecting the most appropriate analytical strategies for their specific needs.
The Critical Role of Purity in Isonicotinate Building Blocks
Isonicotinate derivatives are a cornerstone in the synthesis of a multitude of pharmaceutical compounds. The purity of these building blocks directly impacts the impurity profile of the final API, which in turn can affect its safety, efficacy, and stability. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[1] Therefore, robust and reliable QC methods are not just a matter of good science but a regulatory necessity.
A Comparative Overview of Key QC Methods
The selection of an analytical technique for purity assessment is a critical decision that depends on the physicochemical properties of the isonicotinate building block and its potential impurities, the required level of sensitivity and accuracy, and practical considerations such as sample throughput and cost.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Intrinsic property of atomic nuclei with non-zero spin to absorb and re-emit electromagnetic radiation in a magnetic field. Signal intensity is directly proportional to the number of nuclei. |
| Applicability to Isonicotinates | Highly suitable for a wide range of isonicotinate derivatives, including non-volatile and thermally labile compounds. | Best suited for volatile or semi-volatile isonicotinates and their impurities. Derivatization may be required for non-volatile compounds. | Applicable to all soluble isonicotinate building blocks. Provides structural confirmation and quantification without the need for a specific reference standard of the analyte. |
| Selectivity | High selectivity achievable through optimization of stationary phase, mobile phase, and detector. | Excellent selectivity, especially when coupled with a mass spectrometer (GC-MS). | High structural selectivity, allowing for the differentiation of isomers and structurally similar impurities. |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL to ng/mL range. A validated HPLC-DAD method for methyl nicotinate reported an LOD of 0.0144 µg/mL.[2][3] | Generally higher sensitivity for volatile compounds, often in the ng/mL to pg/mL range, especially with specific detectors. A validated HS-GC-MS method for pyridine reported an LOD of 0.006 mg/kg. | Generally lower sensitivity than chromatographic methods for trace impurities. However, it is highly accurate for the quantification of the main component and major impurities. |
| Quantification | Requires a reference standard for each analyte to be quantified. | Requires a reference standard for each analyte. | Can provide absolute quantification against a certified internal standard of a different compound.[4] |
| Speed | Analysis times typically range from 15 to 60 minutes. | Faster analysis times for simple mixtures, often under 30 minutes. | Rapid data acquisition (minutes), but sample preparation and data processing can be more time-consuming. |
| Cost | Moderate initial investment and operational costs. | Lower initial investment for a basic system, but can be higher with advanced detectors. | High initial investment for the spectrometer, but lower solvent and column costs. |
In-Depth Analysis of QC Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its versatility and robustness.[5] For isonicotinate building blocks, reversed-phase HPLC with UV detection is a common and effective approach.
Principle of Separation: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). More polar analytes will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.
Experimental Protocol: HPLC-UV Purity Assay for Methyl Isonicotinate
Objective: To determine the purity of a methyl isonicotinate sample and quantify related impurities.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 × 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methyl isonicotinate reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) with 0.1% formic acid.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: 262 nm (UV absorbance maximum for methyl nicotinate)[6]
-
Injection Volume: 10 µL[6]
Sample Preparation:
-
Accurately weigh and dissolve the methyl isonicotinate sample and reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peak corresponding to methyl isonicotinate by comparing the retention time with that of the reference standard.
-
Calculate the area percentage of the main peak and any impurity peaks.
-
For quantitative analysis of specific impurities, a calibration curve should be prepared using certified standards of those impurities.
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography (GC): The Specialist for Volatile Compounds
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile isonicotinates, derivatization to a more volatile form may be necessary. When coupled with a mass spectrometer (GC-MS), it provides an unparalleled level of specificity for impurity identification.
Principle of Separation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.
Experimental Protocol: GC-MS Analysis of Isonicotinic Acid and Related Impurities
Objective: To identify and quantify volatile impurities in an isonicotinic acid sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., HP-5ms)
Reagents:
-
Methanol (GC grade)
-
Isonicotinic acid sample and standards of potential impurities
GC-MS Conditions:
-
Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 250 µm I.D. × 0.25 µm film thickness)[7]
-
Carrier Gas: Helium[7]
-
Oven Temperature Program: Optimized for separation (e.g., initial hold at a lower temperature, followed by a ramp to a higher temperature).
-
Injector Temperature: 250°C
-
MS Detector: Operated in selected ion monitoring (SIM) mode for quantification of known impurities and full scan mode for the identification of unknown peaks.[7][8]
Sample Preparation:
-
Dissolve the isonicotinic acid sample in methanol to a suitable concentration.
-
For trace analysis, headspace injection can be employed to increase sensitivity for volatile impurities.
Data Analysis:
-
Identify known impurities by comparing their retention times and mass spectra with those of reference standards.
-
For unknown impurities, interpret the mass spectra to propose a chemical structure.
-
Quantify impurities using calibration curves prepared from reference standards.
Caption: GC-MS Impurity Profiling Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Method
qNMR is a primary analytical method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte.[4] This makes it an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value for a lead compound.
Principle of Quantification: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: ¹H qNMR for Purity Determination of Isonicotinic Acid
Objective: To determine the absolute purity of an isonicotinic acid sample.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)[9]
-
Isonicotinic acid sample
Sample Preparation:
-
Accurately weigh the isonicotinic acid sample and the internal standard into a vial.
-
Add a precise volume of the deuterated solvent and ensure complete dissolution.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, 90° pulse angle).
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of isonicotinic acid and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte = isonicotinic acid
-
std = internal standard
-
Caption: Logical Flow for qNMR Purity Determination.
The Power of Hyphenation: LC-MS and GC-MS for Impurity Identification
For the unambiguous identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[1] These methods combine the separation power of chromatography with the definitive structural information provided by mass spectrometry.
LC-MS is particularly powerful for the analysis of a wide range of isonicotinate derivatives and their degradation products.[10] The chromatographic conditions can be similar to a standard HPLC method, with the mobile phase adjusted for MS compatibility (e.g., using volatile buffers like ammonium acetate or formic acid).[4] The mass spectrometer provides the molecular weight of the impurities and their fragmentation patterns, which are crucial for structural elucidation.
Conclusion: A Multi-faceted Approach to Ensuring Purity
Ensuring the purity of isonicotinate building blocks is a critical step in the development of high-quality and safe pharmaceuticals. While HPLC remains the workhorse for routine purity testing due to its versatility and robustness, a comprehensive QC strategy often employs a combination of orthogonal techniques. GC-MS is the method of choice for analyzing volatile impurities, offering excellent sensitivity and specificity. For the highest accuracy in purity assignment and for the qualification of reference standards, qNMR is the undisputed primary method. The strategic implementation of these powerful analytical tools, guided by a thorough understanding of their principles and capabilities, will enable researchers and drug development professionals to confidently assess and control the purity of their isonicotinate building blocks, ultimately contributing to the development of safer and more effective medicines.
References
- BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. BenchChem.
-
ResearchGate. (n.d.). LOD and LOQ of LC-MS/MS analysis. Retrieved from [Link]
- BenchChem. (2025). The Occurrence and Analysis of Methyl Nicotinate in Botanical Sources: A Technical Guide. BenchChem.
- Soliman, R. M., Mostafa, N. M., Fayez, Y. M., & Monir, H. H. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Foods, 10(4), 843.
- Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (2025, January 24). Biomedical Journal of Scientific & Technical Research.
-
DergiPark. (n.d.). LC-NMR : an alternative to LC-MS and HPLC-DAD for the analysis of complex mixtures. Retrieved from [Link]
- Williamson, A., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetochemistry, 11(8), 173.
- American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. ACS.org.
- Cefas. (2025). Development of quantitative methods for the analysis of pyridine in marine sediments and biota. Cefas.
- Almac Group. (n.d.). QNMR: A Viable Alternative to HPLC for Assay Analysis. Almac Group.
- BenchChem. (2025).
- Mestrelab Research. (2025, April 13).
- Sandner, M., & Sandra, P. (2022, April 15). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- Separation Science. (2025, July 29).
- Thermo Fisher Scientific. (2025, August 1). Shedding Light on Trace-Level Impurity Detection in Modern GC Workflows.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
-
ResearchGate. (n.d.). Purity plot of isonicotinic acid. Retrieved from [Link]
- Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.).
- Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-827.
- Reddy, G. S., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
- Al-Tamimi, A. M., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD.
- MDPI. (2022, April 6). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijalsr.org [ijalsr.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. chimia.ch [chimia.ch]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-(chloromethyl)isonicotinate hydrochloride
Essential Safety and Handling Guide: Methyl 2-(chloromethyl)isonicotinate hydrochloride
This guide provides essential, direct-action protocols for the safe handling, use, and disposal of Methyl 2-(chloromethyl)isonicotinate hydrochloride (CAS No. 125398-17-6). As a potent chemical intermediate, its handling demands a comprehensive understanding of its hazard profile to ensure the safety of all laboratory personnel. The procedures outlined below are designed to create a self-validating system of safety, grounded in established chemical hygiene principles.
Hazard Assessment: Understanding the Risks
Methyl 2-(chloromethyl)isonicotinate hydrochloride is classified as a hazardous substance requiring stringent safety protocols. The primary dangers associated with this compound are:
-
Severe Corrosivity: It causes severe skin burns and serious eye damage[1][2]. Contact with tissues can lead to rapid and significant injury.
-
Respiratory Irritation: Inhalation of the solid dust or aerosols may cause respiratory irritation[1][3][4][5].
Given these hazards, all handling procedures must be designed to eliminate or minimize the possibility of direct contact and inhalation.
Engineering Controls: The First and Most Critical Line of Defense
Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from the laboratory environment itself.
-
Chemical Fume Hood: All manipulations of Methyl 2-(chloromethyl)isonicotinate hydrochloride, including weighing, reconstitution, and addition to reaction vessels, must be conducted within a certified and properly functioning chemical fume hood[6][7]. This is the primary method for controlling inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible within a ten-second travel distance from the handling area[4][6][7][8]. Verify their functionality before beginning any work.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task/Scenario | Required Engineering Control | Eye/Face Protection | Hand Protection | Body & Respiratory Protection |
| Weighing Solid / Aliquoting | Certified Chemical Fume Hood | Chemical safety goggles with side shields AND a full-face shield[3][6][9]. | Double-gloving: Inner nitrile glove, outer butyl rubber or PVA gloves[6][7]. | Chemical-resistant lab coat (fully buttoned)[3][6][7]. |
| Preparing Solutions | Certified Chemical Fume Hood | Chemical safety goggles with side shields AND a full-face shield[3][6][9]. | Double-gloving: Inner nitrile glove, outer butyl rubber or PVA gloves[6][7]. | Chemical-resistant lab coat (fully buttoned)[3][6][7]. |
| Reaction Workup & Purification | Certified Chemical Fume Hood | Chemical safety goggles with side shields[6][10][11]. Face shield recommended for splash risk. | Double-gloving: Inner nitrile glove, outer butyl rubber or PVA gloves[6][7]. | Chemical-resistant lab coat (fully buttoned)[3][6][7]. |
| Spill Cleanup (Minor) | Certified Chemical Fume Hood | Chemical safety goggles, face shield, and NIOSH-approved respirator[3][4][6]. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[7]. | Chemical-resistant apron or suit over lab coat[3][10]. |
Causality Behind PPE Choices:
-
Eye/Face Protection: Standard safety glasses are insufficient. The severe eye damage risk (H314) necessitates the full seal of chemical goggles and the added splash protection of a face shield[1][6].
-
Hand Protection: While nitrile gloves offer initial splash protection, their breakthrough times for chlorinated compounds can be short[6]. For a corrosive substance like this, a more robust barrier is essential. Butyl rubber or PVA gloves are recommended for handling similar pyridine-based chemicals[7]. Double-gloving provides an additional layer of safety, allowing the user to remove a contaminated outer glove without exposing their skin[6].
-
Body Protection: A standard cotton lab coat is not sufficient. A chemical-resistant (e.g., coated) lab coat prevents the corrosive solid or solutions from soaking through to personal clothing and skin[3][9].
Procedural Workflow: A Step-by-Step Safety Protocol
The following workflow is designed to ensure safety at every stage of handling.
Sources
- 1. Methyl 2-(chloromethyl)isonicotinate hydrochloride | 125398-17-6 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. targetmol.com [targetmol.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
